molecular formula C9H12O B1584531 4-Ethylbenzyl alcohol CAS No. 768-59-2

4-Ethylbenzyl alcohol

Cat. No.: B1584531
CAS No.: 768-59-2
M. Wt: 136.19 g/mol
InChI Key: YSLBFFIVJGJBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylbenzyl alcohol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLBFFIVJGJBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227614
Record name 4-Ethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-59-2
Record name 4-Ethylbenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylbenzyl alcohol (CAS: 768-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethylbenzyl alcohol, a key aromatic alcohol intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, applications in research and development, and essential safety information.

Physicochemical Properties

This compound is an aromatic alcohol characterized by a benzene (B151609) ring substituted with an ethyl group and a hydroxymethyl group at the para position.[1] It typically appears as a colorless to pale yellow liquid.[1][2][3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 768-59-2[1][4][5]
Molecular Formula C₉H₁₂O[1][4][5]
Molecular Weight 136.19 g/mol [4][5][6]
Appearance Colorless to pale yellow clear liquid[1][2][3][7]
Boiling Point 115-117 °C @ 9 mm Hg[3][5][8]
241.84 °C @ 760 mm Hg (estimated)[4]
Melting Point 85-86.5 °C[3][5][8]
Density 1.028 g/mL at 25 °C[3][5][8]
0.994 to 0.998 g/mL at 20 °C[4]
Refractive Index (n²⁰/D) 1.5260 to 1.5300[4][5][8]
Flash Point 220 °F (104.44 °C)[4][5][8]
pKa 14.48 ± 0.10 (Predicted)[3][5]
LogP 2.270[5]
IUPAC Name (4-ethylphenyl)methanol[7][9]
SMILES CCC1=CC=C(C=C1)CO[1][7][9]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: ¹H NMR Spectral Data

AssignmentChemical Shift (ppm)Source
Aromatic H (d)7.190[10]
Aromatic H (d)7.134[10]
-CH₂OH (s)4.500[10]
-CH₂-CH₃ (q)2.608[10]
-CH₂-CH₃ (t)1.204[10]
Solvent: CDCl₃, Frequency: 399.65 MHz[10]

Additional spectroscopic data including IR and Mass Spectrometry are available through various chemical suppliers and databases.[9][10]

Synthesis and Experimental Protocols

This compound can be synthesized through the reduction of 4-ethylbenzaldehyde (B1584596). This common laboratory procedure utilizes a mild reducing agent like sodium borohydride (B1222165). A similar general procedure is reported for the synthesis of related benzyl (B1604629) alcohols.[11]

Objective: To synthesize this compound from 4-ethylbenzaldehyde.

Materials:

  • 4-ethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 4-ethylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride (2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether (3 times).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Analysis: The final product can be further purified by column chromatography if necessary and characterized by NMR and GC-MS to confirm its identity and purity.[7][12]

G Workflow: Synthesis of this compound cluster_0 Reaction cluster_1 Work-up & Purification A 1. Dissolve 4-ethylbenzaldehyde in Methanol B 2. Cool to 0-5 °C A->B C 3. Add NaBH4 portion-wise B->C D 4. Stir at Room Temperature (1-2h) C->D E 5. Quench with aq. NH4Cl D->E Reaction Complete (TLC) F 6. Evaporate Methanol E->F G 7. Extract with Diethyl Ether F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Column Chromatography (optional) H->I J This compound I->J Final Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis.[3][5][12] Its primary hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, esters, and ethers, making it a valuable intermediate for constructing more complex molecules.

  • Chemical Synthesis: It is widely used in chemical synthesis studies as a starting material or intermediate.[3][5][12]

  • Fragrance and Cosmetics: Like many benzyl alcohol derivatives, it finds use in the fragrance and cosmetics industry.[1][2]

  • Drug Development Intermediate: While direct applications in drug molecules are not prominent, its structure is analogous to other key linkers and building blocks. For example, the related 4-aminobenzyl alcohol is a critical self-immolative linker in antibody-drug conjugates (ADCs).[13] The chemical reactivity of this compound makes it a suitable candidate for incorporation into various molecular scaffolds during the drug discovery process. Benzyl alcohol itself is a widely used excipient in pharmaceutical formulations, acting as a solvent and a bacteriostatic preservative in injectable medications.[14][15]

G Logical Role in Synthesis cluster_reactions Chemical Transformations cluster_products Intermediate Products A This compound (Building Block) B Oxidation A->B C Esterification A->C D Etherification A->D E 4-Ethylbenzaldehyde B->E F 4-Ethylbenzyl esters C->F G 4-Ethylbenzyl ethers D->G H Incorporation into Larger Molecules E->H F->H G->H

Caption: Role of this compound as a versatile chemical intermediate.

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques. Commercial suppliers often specify purity of >98% determined by Gas Chromatography (GC).[7][12][16] High-Performance Liquid Chromatography (HPLC) methods are also applicable for analysis and purification.[17]

G Analytical Workflow for Quality Control cluster_purity Purity Assessment cluster_structure Structural Confirmation Input Synthesized Sample GC Gas Chromatography (GC) Input->GC HPLC HPLC Input->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (MS) Input->MS IR IR Spectroscopy Input->IR GC_Result Purity > 98% GC->GC_Result HPLC->GC_Result Final Qualified Product GC_Result->Final Structure_Result Identity Confirmed NMR->Structure_Result MS->Structure_Result IR->Structure_Result Structure_Result->Final

Caption: Standard analytical workflow for this compound.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H315Causes skin irritation[5][9]
H319Causes serious eye irritation[5][9]
Precautionary P264Wash skin thoroughly after handling.[5]
P280Wear protective gloves/eye protection/face protection.[5]
P302+P352IF ON SKIN: Wash with plenty of water.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Toxicity:

  • Oral LD50 (Rat): 3,900 mg/kg (for the related compound 4-Methylbenzyl alcohol, indicating low acute oral toxicity).[18][19]

  • It is irritating to the eyes and skin.[2][8]

Storage: Store in a cool, dry, well-ventilated place, sealed in a dry environment at room temperature, and away from open flames or high temperatures.[2][5][6]

References

(4-Ethylphenyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of (4-Ethylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-ethylphenyl)methanol, a versatile aromatic alcohol. The information presented herein is intended to support research, development, and drug discovery activities by offering detailed data, experimental protocols, and visual workflows.

(4-Ethylphenyl)methanol, also known as 4-ethylbenzyl alcohol, is a substituted aromatic alcohol with the chemical formula C₉H₁₂O.[1][2][3] It consists of a phenyl ring substituted with an ethyl group at the para position and a hydroxymethyl group.[4] This structure imparts both hydrophobic and hydrophilic characteristics to the molecule, influencing its solubility and reactivity.[4] At room temperature, it typically exists as a colorless to pale yellow, clear oily liquid with a sweet, aromatic odor.[4][5]

Table 1: Physical and Chemical Properties of (4-Ethylphenyl)methanol

PropertyValueSource(s)
Molecular Formula C₉H₁₂O[1][2][3]
Molecular Weight 136.19 g/mol [3][4]
CAS Number 768-59-2[1][2][3]
Appearance Colorless to pale yellow, clear oily liquid[4][5]
Melting Point 22.00 °C (295.15 K)[4]
Boiling Point 236.00 °C (509.15 K) at 760 mmHg; 115-117 °C at 9 mmHg[4][5]
Density 1.0117 g/cm³; 1.028 g/mL at 25 °C[4][5]
Flash Point 104 °C (220 °F)[5][6]
Vapor Pressure 0.0189 mmHg at 25 °C[5]
Refractive Index 1.527[6]
Purity Typically ≥95%[2]

Table 2: Solubility Profile of (4-Ethylphenyl)methanol

SolventSolubilityRationaleSource(s)
Water Limited/ModestThe presence of the hydroxyl group allows for hydrogen bonding with water, but the hydrophobic ethylphenyl group hinders extensive dissolution.[4]
Organic Solvents (e.g., ethanol, hexane, chloroform) SolubleThe non-polar ethylphenyl portion of the molecule leads to good solubility in organic solvents.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (4-ethylphenyl)methanol.

Table 3: Key Spectroscopic Data for (4-Ethylphenyl)methanol

TechniqueKey Features and Expected Observations
¹H NMR Signals corresponding to aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the methylene and methyl protons of the ethyl group, and the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons (with distinct signals for substituted and unsubstituted positions), the methylene carbon of the hydroxymethyl group, and the methylene and methyl carbons of the ethyl group.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. Aromatic C-H stretching bands above 3000 cm⁻¹. Aliphatic C-H stretching bands just below 3000 cm⁻¹. C-O stretching band in the region of 1000-1260 cm⁻¹. Aromatic C=C stretching peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a hydroxyl group or cleavage of the ethyl group.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of (4-ethylphenyl)methanol. These are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Synthesis Protocol: Reduction of 4-Ethylbenzoic Acid

A common method for the synthesis of (4-ethylphenyl)methanol is the reduction of 4-ethylbenzoic acid or its corresponding ester.

Materials:

  • 4-Ethylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a suitable activator

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Distilled water

  • Sulfuric acid (dilute solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Addition of Starting Material: Dissolve 4-ethylbenzoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4-ethylphenyl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Analytical Protocols

Sample Preparation:

  • Dissolve a small amount of purified (4-ethylphenyl)methanol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

  • Use standard acquisition parameters. For quantitative NMR, ensure complete relaxation of the nuclei between pulses.

Sample Preparation:

  • For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

Data Acquisition:

  • Obtain the IR spectrum using an FTIR spectrometer.

  • Collect a background spectrum of the clean, empty sample holder first.

  • Collect the sample spectrum and ratio it against the background.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol (B129727), acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).

Data Acquisition:

  • Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (4-ethylphenyl)methanol.

Synthesis_Workflow Start Starting Material (4-Ethylbenzoic Acid) Reaction Reduction (e.g., with LiAlH₄ in Ether) Start->Reaction Quenching Reaction Quenching (Water and Acid) Reaction->Quenching Extraction Workup (Solvent Extraction) Quenching->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Distillation) Concentration->Purification FinalProduct Pure (4-Ethylphenyl)methanol Purification->FinalProduct

Synthesis and Purification Workflow
Analytical Characterization Workflow

This diagram outlines the logical flow for the analytical characterization of the synthesized (4-ethylphenyl)methanol.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Sample Synthesized (4-Ethylphenyl)methanol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Assessment (e.g., GC, HPLC) Sample->Purity Confirmation Structural Confirmation and Data Analysis NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

Analytical Characterization Workflow

Safety Information

(4-Ethylphenyl)methanol is associated with certain hazards. It is important to handle this chemical with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][7]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][7]

  • Storage: Store in a cool, dry, well-ventilated place, away from open flames and high temperatures.[5] Keep sealed in a dry environment at room temperature.[7]

This technical guide provides a foundational understanding of the chemical properties, synthesis, and analysis of (4-ethylphenyl)methanol. For specific applications, further investigation and optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

4-Ethylbenzyl alcohol molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Ethylbenzyl alcohol. It also includes a detailed experimental protocol for its analysis via High-Performance Liquid Chromatography (HPLC) and a visualization of its synthesis pathway.

Core Molecular Information

This compound is an aromatic primary alcohol.[1] Its structure consists of a benzyl (B1604629) alcohol core with an ethyl group substituted at the para (4-position) of the phenyl ring.[1]

Molecular Structure and Weight

The fundamental structural and quantitative details of this compound are summarized below.

PropertyValueCitations
Molecular Formula C₉H₁₂O[2][3]
Molecular Weight 136.19 g/mol [2][4]
IUPAC Name (4-ethylphenyl)methanol[1]
CAS Number 768-59-2[1][2]
SMILES CCC1=CC=C(CO)C=C1[1]
InChI Key YSLBFFIVJGJBSA-UHFFFAOYSA-N[1]

Physicochemical and Experimental Data

A summary of key experimental and computed properties of this compound is provided in the table below, offering valuable data for experimental design and drug development applications.

PropertyValueCitations
Appearance Colorless to light yellow liquid[2]
Density 1.028 g/mL at 25°C[2][3]
Boiling Point 115-117°C at 9 mm Hg[2][3]
Flash Point 220°F[5]
Refractive Index (n20/D) 1.527[2][3]
Topological Polar Surface Area 20.2 Ų[5]
LogP 2.27

Experimental Protocol: Analysis by HPLC

This section details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.[6] This method can be adapted for purity assessment and quantification in various sample matrices.[6]

Objective: To separate and quantify this compound.

Materials and Reagents:

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)

Chromatographic Conditions:

  • Column: Newcrom R1 or a similar reverse-phase C18 column.[6]

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid.[6] For applications requiring mass spectrometry, phosphoric acid should be substituted with formic acid.[6]

  • Detection: UV detection is suitable. The specific wavelength should be optimized based on the UV absorbance spectrum of this compound.

  • Flow Rate and Temperature: These parameters should be optimized to achieve good peak shape and resolution.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: A calibration curve can be constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples can then be determined from this curve.

Synthesis Pathway

This compound can be synthesized from 4-ethylbenzyl chloride through a nucleophilic substitution reaction. The logical workflow for this synthesis is depicted below.

Synthesis_of_4_Ethylbenzyl_alcohol 4-ethylbenzyl_chloride 4-ethylbenzyl chloride Hydrolysis Hydrolysis (e.g., with H₂O or OH⁻) 4-ethylbenzyl_chloride->Hydrolysis 4-Ethylbenzyl_alcohol This compound Hydrolysis->4-Ethylbenzyl_alcohol Byproduct Chloride ion (Cl⁻) Hydrolysis->Byproduct releases

Caption: Synthesis of this compound from 4-ethylbenzyl chloride.

References

An In-depth Technical Guide to (4-Ethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-ethylphenyl)methanol, commonly known as 4-ethylbenzyl alcohol. It includes its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its safety information.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-ethylphenyl)methanol [1]. It is classified as an aromatic primary alcohol and a member of the benzyl (B1604629) alcohols group[1].

Synonyms: this compound, p-Ethylbenzyl alcohol, Benzenemethanol, 4-ethyl-[2] CAS Number: 768-59-2[2] Molecular Formula: C₉H₁₂O[2]

The key physicochemical properties of (4-ethylphenyl)methanol are summarized in the table below.

Table 1: Physicochemical Properties of (4-Ethylphenyl)methanol

PropertyValueSource(s)
Molecular Weight 136.19 g/mol [2]
Physical State Colorless to pale yellow liquid at 20°C[2][3]
Density 1.028 g/mL at 25°C[2]
Boiling Point 115-117°C at 9 mmHg[2]
Refractive Index 1.5260-1.5290 at 20°C[4]
Flash Point 104.4°C (220°F)[3]
pKa (Predicted) 14.48 ± 0.10[2][3]
LogP 2.27[3]

Note: Some databases erroneously report a melting point of 85-86.5°C. However, leading chemical suppliers confirm its physical state as a liquid at room temperature, indicating the reported melting point is likely incorrect.

Table 2: Safety Information for (4-Ethylphenyl)methanol

IdentifierInformationSource(s)
GHS Pictogram Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (4-ethylphenyl)methanol are provided below.

This protocol describes the synthesis of (4-ethylphenyl)methanol by the reduction of 4-ethylbenzaldehyde (B1584596) using sodium borohydride (B1222165). This method is a standard and efficient way to produce primary alcohols from aldehydes.

Materials:

  • 4-Ethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (B145695) (EtOH)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer and stir bar, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzaldehyde (1 equivalent) in anhydrous ethanol.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases.

  • Workup:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude (4-ethylphenyl)methanol.

  • Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica (B1680970) gel.

This protocol outlines a reverse-phase HPLC method for the analysis of (4-ethylphenyl)methanol.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility)

  • (4-Ethylphenyl)methanol standard

  • Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Water with 0.1% phosphoric acid.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation: Prepare a stock solution of (4-ethylphenyl)methanol in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the sample containing (4-ethylphenyl)methanol with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with a mixture such as 60:40 Acetonitrile:Water (with 0.1% acid). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the prepared sample and determine the concentration of (4-ethylphenyl)methanol by comparing its peak area to the calibration curve.

Visualized Workflows

The following diagrams illustrate the synthesis and analysis workflows described in the experimental protocols.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Isolation cluster_purification Final Product start Dissolve 4-Ethylbenzaldehyde in Ethanol add_nabh4 Add NaBH4 (portion-wise) start->add_nabh4 stir Stir at Room Temp (1-2 hours) add_nabh4->stir tlc Monitor by TLC stir->tlc quench Quench with HCl tlc->quench extract Extract with Ethyl Acetate quench->extract wash Wash & Dry extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify via Chromatography (Optional) concentrate->purify product (4-Ethylphenyl)methanol purify->product

Caption: Workflow for the synthesis of (4-ethylphenyl)methanol.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis mobile_phase Prepare Mobile Phase (ACN/Water/Acid) inject Inject into HPLC System standards Prepare Standard Solutions standards->inject sample Prepare & Filter Sample sample->inject separate Separate on C18 Column inject->separate detect Detect at 220 nm separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the HPLC analysis of (4-ethylphenyl)methanol.

References

Physical properties of p-ethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of p-Ethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of p-ethylbenzyl alcohol (also known as (4-ethylphenyl)methanol). The information is curated for professionals in research and development, with a focus on clear data presentation and standardized experimental methodologies.

General and Physical Properties

p-Ethylbenzyl alcohol is an aromatic primary alcohol characterized by a benzyl (B1604629) alcohol structure with an ethyl group substituted at the para position of the benzene (B151609) ring.[1] It typically presents as a clear, colorless to light yellow liquid.[2]

Table 1: General Properties of p-Ethylbenzyl Alcohol
PropertyValueSource(s)
Chemical Name (4-ethylphenyl)methanol[1]
Synonyms p-Ethylbenzyl alcohol, 4-Ethylbenzenemethanol[1][2]
CAS Number 768-59-2[1]
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Table 2: Physical Properties of p-Ethylbenzyl Alcohol
PropertyValueConditionsSource(s)
Boiling Point 115-117 °Cat 9 mmHg
Density 1.028 g/mLat 25 °C
Refractive Index n²⁰/D 1.527at 20 °C
Flash Point 220 °F (104.4 °C)
Solubility Moderately soluble in water, soluble in organic solvents[2]
pKa 14.48 ± 0.10Predicted
LogP 2.27

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of chemical compounds.

Table 3: ¹H NMR Spectral Data for p-Ethylbenzyl Alcohol

Solvent: CDCl₃, Frequency: 399.65 MHz

AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic-H 7.1902H
Aromatic-H 7.1342H
-CH₂-OH 4.500Singlet2H
-CH₂-CH₃ 2.608Quartet2H
-CH₂-CH₃ 1.204Triplet3H

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physical properties of liquid compounds like p-ethylbenzyl alcohol.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][4]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin (B1166041) or heating oil

Procedure:

  • Add a few milliliters of p-ethylbenzyl alcohol to the small test tube.

  • Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into the Thiele tube or oil bath, making sure the heating oil level is above the sample level.

  • Gently heat the apparatus.[5] Initially, air trapped in the capillary tube will expand and exit as bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the external pressure.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5] Record this temperature.

Determination of Density (Pycnometer or Gravimetric Method)

Density is the mass of a substance per unit volume.[6] A common and accurate method involves using a graduated cylinder and a precision balance.[7][8]

Apparatus:

  • Analytical balance (precision of ±0.001 g)

  • Graduated cylinder or volumetric flask (e.g., 10 mL)

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder on the analytical balance.

  • Carefully add a specific volume of p-ethylbenzyl alcohol (e.g., 10 mL) to the graduated cylinder. Record the exact volume.

  • Measure and record the combined mass of the graduated cylinder and the liquid sample.

  • Measure and record the temperature of the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

  • Calculate the density using the formula: Density = Mass / Volume .

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent when entering the substance.[9] It is a characteristic property useful for identification and purity assessment.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath

  • Light source (typically built-in)

  • Dropper or pipette

Procedure:

  • Turn on the refractometer and its light source. If required, connect it to a water bath set to the desired temperature (e.g., 20 °C).

  • Clean the surfaces of the measuring and illuminating prisms with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue.

  • Using a dropper, apply a few drops of p-ethylbenzyl alcohol onto the surface of the lower prism.

  • Close the prisms firmly. The liquid should spread evenly to form a thin film.

  • Look through the eyepiece. Adjust the control knob until the field of view is divided into a light and a dark section.

  • Sharpen the dividing line (the borderline) by adjusting the chromaticity screw.

  • Align the borderline precisely with the crosshairs in the eyepiece.

  • Read the refractive index value from the built-in scale.

Acquisition of ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.[10]

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipette

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of p-ethylbenzyl alcohol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[11][12] The solvent contains deuterium (B1214612) for the instrument's field-frequency lock.[12]

  • Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean, dry NMR tube to remove any particulate matter.[11]

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's magnet.

  • Acquisition: The instrument operator will perform the following steps:

    • Lock onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity, resulting in sharp spectral lines.

    • Set acquisition parameters, such as pulse width, acquisition time, and number of scans.

    • Acquire the raw data (Free Induction Decay or FID).

  • Data Processing: The FID is converted into a spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and calibrated (typically using the residual solvent peak, e.g., CHCl₃ at 7.26 ppm). The peaks are then integrated to determine the relative number of protons.[10]

Visualizations

Logical and Workflow Diagrams

The following diagrams illustrate key relationships and processes relevant to the study of p-ethylbenzyl alcohol.

cluster_structure Molecular Structure of p-Ethylbenzyl Alcohol cluster_properties Influence on Physical Properties A Aromatic Ring (C₆H₄) P1 Hydrophobicity (High LogP) A->P1 Contributes to non-polar character B Ethyl Group (-CH₂CH₃) B->P1 Increases non-polar character C Hydroxyl Group (-OH) P2 Hydrogen Bonding (Higher Boiling Point) C->P2 Enables intermolecular attraction P3 Polarity (Moderate Water Solubility) C->P3 Allows interaction with water

Caption: Relationship between molecular structure and physical properties.

G cluster_phys Physical Property Determination cluster_spec Spectroscopic Analysis start Obtain p-Ethylbenzyl Alcohol Sample purity Assess Purity (e.g., GC-MS) start->purity phys_prop Determine Physical Properties purity->phys_prop spec_ana Perform Spectroscopic Analysis purity->spec_ana bp Boiling Point den Density ri Refractive Index nmr ¹H and ¹³C NMR ir Infrared (IR) ms Mass Spectrometry (MS) end Characterized Compound phys_prop->bp phys_prop->den phys_prop->ri spec_ana->nmr spec_ana->ir spec_ana->ms

Caption: General experimental workflow for chemical characterization.

Biological Activity Evaluation Pathway

While specific signaling pathways for p-ethylbenzyl alcohol are not well-documented, its structural similarity to other biologically active benzyl alcohols suggests a potential for interaction with biological systems. Benzyl alcohol itself possesses antimicrobial and local anesthetic properties.[13] Furthermore, derivatives like p-hydroxybenzyl alcohol have been shown to be active in pathways such as the Nrf2 and JNK/c-Jun signaling pathways.[14][15] The following workflow outlines a logical progression for investigating the biological activity of a compound like p-ethylbenzyl alcohol.

start p-Ethylbenzyl Alcohol screening High-Throughput Screening (Target-based or Phenotypic) start->screening hit_id Hit Identification (Active in Primary Screen) screening->hit_id dose_resp Dose-Response & Cellular Activity Assays (EC₅₀/IC₅₀) hit_id->dose_resp moa Mechanism of Action (MoA) Studies dose_resp->moa target_val Target Validation (e.g., siRNA, CRISPR) moa->target_val pathway Signaling Pathway Analysis (Western Blot, qPCR) moa->pathway

Caption: A logical workflow for investigating biological activity.

References

Literature review of substituted benzyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted Benzyl (B1604629) Alcohols for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzyl alcohols are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydroxymethyl group (-CH₂OH), with one or more additional substituents on the aromatic ring. This structural motif is a cornerstone in organic synthesis and medicinal chemistry, serving as a versatile precursor and a key pharmacophore in numerous biologically active molecules.[1][2] The reactivity of both the hydroxyl group and the aromatic ring allows for extensive chemical modification, making these compounds invaluable building blocks for creating diverse molecular architectures.[3]

Their significance extends to the pharmaceutical industry, where they are utilized as solvents, preservatives, and active pharmaceutical ingredients (APIs).[4][5] Benzyl alcohol itself is naturally found in many plants, fruits, and essential oils like jasmine and ylang-ylang.[6][7] The biological profile of substituted benzyl alcohols is broad, encompassing antimicrobial, local anesthetic, and other therapeutic activities, which are often fine-tuned by the nature and position of the substituents on the benzene ring.[6][8][9] This guide provides a comprehensive review of the synthesis, chemical transformations, and biological applications of substituted benzyl alcohols, with a focus on data-driven insights and detailed experimental protocols for the drug development professional.

Synthesis of Substituted Benzyl Alcohols

The synthesis of substituted benzyl alcohols can be achieved through a variety of methods, ranging from classical organometallic additions to modern C-H functionalization reactions. The choice of method often depends on the desired substitution pattern, stereochemistry, and functional group tolerance.

Key Synthetic Methodologies
  • Benzylic C-H Oxidation: Direct oxidation of C-H bonds in substituted toluenes offers an atom-economical route to benzyl alcohols.[10] Methods have been developed that employ oxidants like bis(methanesulfonyl) peroxide, which can selectively mono-oxidize alkylated benzenes to benzylic mesylates that are subsequently hydrolyzed to the corresponding alcohols.[10][11] This approach is notable for its broad substrate scope and functional group tolerance.[11]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful method for constructing the carbon skeleton. For instance, the coupling of aryl halides with potassium acetoxymethyltrifluoroborate can yield the corresponding benzyl alcohols in good yields.[12]

  • Asymmetric Synthesis for Chiral Alcohols: The synthesis of enantioenriched chiral benzyl alcohols is crucial, as stereochemistry often dictates biological activity.[1] This is commonly achieved through:

    • Asymmetric addition of organometallic reagents to aryl aldehydes.[12]

    • Asymmetric hydrogenation of aromatic ketones.[1]

    • Palladium/Copper co-catalyzed enantio- and diastereodivergent benzylic substitution reactions , which can construct two adjacent stereocenters with high control.[1]

  • Benzylic Substitution: These methods involve the displacement of a leaving group at the benzylic position. For example, the hydrolysis of a substituted benzyl chloride, which itself can be synthesized from the corresponding toluene (B28343), is a common industrial method.[6]

Experimental Protocols

Protocol 1: Synthesis of Benzylic Alcohols via C-H Oxidation

This protocol is adapted from a method for the selective monooxidation of alkylated benzenes.[10][11]

  • Materials: Substituted toluene (1.0 equiv), Copper(I) acetate (B1210297) (0.1 equiv), Bis(methanesulfonyl) peroxide (1.5 equiv), Trimethylsilyl acetate (TMSOAc, 1.5 equiv), Dichloromethane (B109758) (DCM, 0.1 M). For workup: Hexafluoroisopropanol (HFIP) and water.

  • Procedure:

    • To a solution of the substituted toluene, copper(I) acetate, and TMSOAc in dichloromethane, add bis(methanesulfonyl) peroxide portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a 1:1 mixture of hexafluoroisopropanol (HFIP) and water.

    • Stir the solution for 2-4 hours to effect hydrolysis of the intermediate mesylate/acetate to the alcohol.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired substituted benzyl alcohol.

Protocol 2: Conversion of a Substituted Benzyl Alcohol to a Benzyl Chloride

This protocol describes a common method for converting a benzyl alcohol to the corresponding chloride, a versatile intermediate.[13]

  • Materials: Substituted benzyl alcohol (e.g., 3-methoxybenzyl alcohol, 1.0 equiv), Triethylamine (B128534) (1.2 equiv), Dichloromethane (DCM), Thionyl chloride (1.5 equiv), 1N HCl aqueous solution.

  • Procedure:

    • Dissolve the substituted benzyl alcohol and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride to the stirred solution via a syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding 1N HCl solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude substituted benzyl chloride.

Chemical Reactivity and Applications in Synthesis

The dual functionality of the hydroxyl group and the aromatic ring makes substituted benzyl alcohols highly versatile intermediates.

  • Oxidation: The primary alcohol moiety can be selectively oxidized to the corresponding benzaldehyde (B42025) using mild oxidizing agents or further to a benzoic acid with stronger agents.[3][14] This transformation is fundamental in the synthesis of fragrances, flavorings, and pharmaceutical intermediates.[15]

  • Esterification: Reaction with carboxylic acids or their derivatives yields benzyl esters.[3][6] Benzyl esters are widely used in the fragrance industry and also serve as common protecting groups in organic synthesis, removable by mild hydrogenolysis.[6]

  • Etherification: Benzyl ethers can be formed under various conditions. They are also used as protecting groups for alcohols and phenols.

  • Halogenation: The hydroxyl group can be readily replaced by a halogen (e.g., chlorine) using reagents like thionyl chloride (SOCl₂) or tosyl chloride, producing substituted benzyl halides.[13][16] These halides are highly reactive intermediates for subsequent nucleophilic substitution reactions.[13]

Chemical_Transformations sub_benzyl_alcohol Substituted Benzyl Alcohol sub_benzaldehyde Substituted Benzaldehyde sub_benzyl_alcohol->sub_benzaldehyde Mild Oxidation sub_benzyl_ester Substituted Benzyl Ester sub_benzyl_alcohol->sub_benzyl_ester Esterification (+ R-COOH) sub_benzyl_halide Substituted Benzyl Halide sub_benzyl_alcohol->sub_benzyl_halide Halogenation (+ SOCl₂ or TsCl) sub_benzoic_acid Substituted Benzoic Acid sub_benzaldehyde->sub_benzoic_acid Strong Oxidation

Caption: Key chemical transformations of substituted benzyl alcohols.

Biological Activities and Drug Development

Substituted benzyl alcohols are featured in a wide array of pharmaceutical and commercial products due to their diverse biological activities.

Antimicrobial Activity

A significant body of research highlights the antibacterial and antifungal properties of substituted benzyl alcohols.[8][9][17] The antimicrobial efficacy is highly dependent on the substitution pattern on the aromatic ring.

  • Structure-Activity Relationship (SAR): Studies have shown that halogenated benzyl alcohols, such as 2,4-dichlorobenzyl alcohol and 3,4,5-trichlorobenzyl alcohol, exhibit potent antimicrobial activity.[8] The position and number of halogen substituents can modulate the potency and spectrum of activity. For instance, some synthesized derivatives have shown greater potency against Pseudomonas aeruginosa than Staphylococcus aureus.[18] The lipophilicity and electronic properties conferred by the substituents are key determinants of their ability to disrupt microbial membranes or inhibit essential enzymes.

Pharmaceutical Applications

Beyond direct antimicrobial action, benzyl alcohol and its derivatives are widely used in drug formulations:

  • Bacteriostatic Preservative: At low concentrations, benzyl alcohol is used as a preservative in injectable, intravenous, and topical medications to prevent microbial growth.[4][5][6]

  • Local Anesthetic: It can act as a mild local anesthetic and is used to reduce the pain associated with injections.[6][15]

  • Solvent: Its solvency for a wide range of APIs makes it a valuable component in the formulation of various pharmaceutical products.[5][14]

  • Anti-lice Treatment: A 5% solution of benzyl alcohol is an FDA-approved treatment for head lice.[4][6] It works by asphyxiating the lice by preventing the closure of their spiracles.[6]

Antimicrobial_MOA cluster_drug Drug Action cluster_bacterium Bacterial Cell drug Substituted Benzyl Alcohol enzyme Essential Enzyme (e.g., GlcN-6-P synthase) drug->enzyme Inhibition membrane Cell Membrane drug->membrane Disruption synthesis Cell Wall Synthesis enzyme->synthesis Required for death Cell Death membrane->death Disruption leads to synthesis->death Inhibition leads to

Caption: Hypothetical mechanism of antimicrobial action for substituted benzyl alcohols.

Quantitative Data

Summarizing quantitative data from various studies is essential for comparing the efficacy of different synthetic routes and the potency of various derivatives.

Table 1: Representative Synthesis Yields
Starting MaterialProductMethodYield (%)Reference
Benzyl geminal dicarboxylateChiral benzylic alcohol derivativePd/Cu co-catalyzed asymmetric substitutionup to 94%[1]
4-Methoxy-ethylbenzene1-(4-Methoxyphenyl)ethanolBenzylic C-H Oxidation91%[11]
4-Cyano-ethylbenzene1-(4-Cyanophenyl)ethanolBenzylic C-H Oxidation85%[11]
Ethylbenzene1-PhenylethanolBenzylic C-H Oxidation82%[11]
Gram-scale reactionProduct (R,S)-3aaPd/Cu co-catalyzed asymmetric substitution71%[1]
Table 2: Antimicrobial Activity of Selected Benzyl Alcohols

The data below is representative of findings in the literature, where halogenation often enhances activity.[8][18] Specific values for Minimum Inhibitory Concentration (MIC) or zone of inhibition would be determined in specific assays.

CompoundSubstitution PatternTarget OrganismActivity Level
Benzyl AlcoholUnsubstitutedS. aureus, P. aeruginosaModerate
2,4-Dichlorobenzyl alcohol2,4-dichloroS. aureus, Candida albicansHigh
3,4-Dichlorobenzyl alcohol3,4-dichloroS. aureus, Candida albicansHigh
4-Chloro-3,5-dimethylbenzyl alcohol4-Cl, 3,5-di-MeS. aureus, Candida albicansHigh
3,4,5-Trichlorobenzyl alcohol3,4,5-trichloroS. aureus, Candida albicansVery High[8]

Conclusion

Substituted benzyl alcohols are a fundamentally important class of molecules with remarkable versatility in both chemical synthesis and pharmaceutical applications. The continuous development of novel synthetic methodologies, particularly in asymmetric synthesis and C-H functionalization, has expanded the accessibility of structurally diverse derivatives. Their well-established antimicrobial properties, coupled with their roles as essential excipients in drug formulation, underscore their sustained relevance in drug development. Future research will likely focus on elucidating more detailed structure-activity relationships, exploring novel therapeutic applications, and developing greener and more efficient synthetic protocols to further harness the potential of this valuable chemical scaffold.

References

An In-depth Technical Guide to the Synthesis of 4-Ethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylbenzyl alcohol, a valuable intermediate in the pharmaceutical and fragrance industries. The document details the historical context of its synthesis, outlines key manufacturing methods with detailed experimental protocols, and presents quantitative data to facilitate comparison and replication.

Introduction and Historical Context

This compound, with the chemical formula C₉H₁₂O, is an aromatic alcohol characterized by an ethyl group at the para position of the benzyl (B1604629) alcohol backbone.[1] While the specific discovery and first synthesis of this compound are not well-documented in readily available historical records, its synthesis falls within the broader historical development of methods for producing substituted benzyl alcohols. The history of benzyl alcohol itself is closely linked to the advancements in the coal tar and dye industries in the 19th century.[2] Key general methods that were developed for benzyl alcohol and its derivatives, and are applicable to the synthesis of this compound, include the reduction of the corresponding benzaldehyde, the hydrolysis of the benzyl halide, and Grignard reactions.

Key Synthesis Methodologies

The synthesis of this compound can be approached through several key pathways. The most common and practical methods involve the reduction of 4-ethylbenzaldehyde (B1584596) or the oxidation of 4-ethyltoluene (B166476).

The reduction of 4-ethylbenzaldehyde is a straightforward and high-yielding method for the preparation of this compound. Various reducing agents can be employed for this transformation.

Experimental Protocol: Reduction of 4-Ethylbenzaldehyde using Sodium Borohydride (B1222165)

  • Materials:

    • 4-Ethylbenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (B129727) (or Ethanol)

    • Diethyl ether (or Ethyl acetate)

    • Dilute Hydrochloric Acid (HCl)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1.0 equivalent) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

A classic method for forming carbon-carbon bonds and synthesizing alcohols is the Grignard reaction. This compound can be prepared by reacting the Grignard reagent of 4-ethylbromobenzene with formaldehyde (B43269).

Experimental Protocol: Grignard Synthesis of this compound

  • Materials:

    • 4-Ethylbromobenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Formaldehyde (or paraformaldehyde)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer

  • Procedure:

    • Preparation of the Grignard Reagent:

      • In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

      • Add a small crystal of iodine to activate the magnesium.

      • Add a solution of 4-ethylbromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

      • Once the reaction starts, add the remaining 4-ethylbromobenzene solution at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Reaction with Formaldehyde:

      • Cool the Grignard reagent solution in an ice bath.

      • Slowly add a solution of formaldehyde in anhydrous diethyl ether (or add paraformaldehyde directly in portions).

      • Stir the reaction mixture at room temperature for 1-2 hours.

    • Work-up:

      • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

      • Extract the aqueous layer with diethyl ether.

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

      • Filter and concentrate the solution under reduced pressure to yield the crude product.

      • Purify by distillation under reduced pressure or column chromatography.

The direct oxidation of the methyl group of 4-ethyltoluene presents a potential route to this compound. However, this method can be challenging due to the potential for over-oxidation to 4-ethylbenzaldehyde and subsequently to 4-ethylbenzoic acid.[3] Careful selection of catalysts and reaction conditions is crucial for achieving good selectivity for the alcohol.

Conceptual Experimental Protocol: Selective Oxidation of 4-Ethyltoluene

  • Materials:

    • 4-Ethyltoluene (p-ethyltoluene)

    • Oxidizing agent (e.g., a mild oxidant or a catalytic system with a terminal oxidant like O₂ or H₂O₂)

    • A suitable catalyst (e.g., a transition metal complex)

    • Organic solvent

    • Standard work-up and purification reagents.

  • General Procedure (to be optimized based on the chosen catalytic system):

    • In a reaction vessel, dissolve 4-ethyltoluene in a suitable solvent.

    • Add the chosen catalyst.

    • Introduce the oxidizing agent under controlled conditions (e.g., bubbling O₂ at a specific flow rate, slow addition of H₂O₂).

    • Maintain the reaction at a specific temperature and monitor its progress by GC or TLC to maximize the yield of the desired alcohol and minimize by-product formation.

    • Upon completion, quench the reaction and perform a suitable work-up to isolate the crude product.

    • Purify the this compound via column chromatography or distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its analogs from various methods reported in the literature.

Synthesis MethodStarting MaterialKey Reagents/CatalystSolventTemperatureYieldPurity
Reduction of Aldehyde (Analog)4-MethylbenzaldehydeSodium borohydrideMethanolRoom Temperature~100%High
Grignard Synthesis (General)Aryl Halide, FormaldehydeMg, Acid work-upDiethyl ether/THFReflux/RTGoodGood to High
Oxidation of Alkylbenzene (Analog)4-tert-ButyltolueneCoAPO-5, TBHPNot specifiedNot specified15.5% conversion, 73.4% selectivityNot specified

Note: Data for analogous reactions are provided to give an indication of expected outcomes for this compound synthesis.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthesis methods described.

Synthesis_Pathways cluster_reduction Reduction of 4-Ethylbenzaldehyde cluster_grignard Grignard Synthesis cluster_oxidation Oxidation of 4-Ethyltoluene 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde This compound This compound 4-Ethylbenzaldehyde->this compound NaBH4, MeOH 4-Ethylbromobenzene 4-Ethylbromobenzene 4-Ethylphenylmagnesium bromide 4-Ethylphenylmagnesium bromide 4-Ethylbromobenzene->4-Ethylphenylmagnesium bromide Mg, Et2O Intermediate Alkoxide Intermediate Alkoxide 4-Ethylphenylmagnesium bromide->Intermediate Alkoxide 1. HCHO Intermediate Alkoxide->this compound 2. H3O+ 4-Ethyltoluene 4-Ethyltoluene 4-Ethyltoluene->this compound [O], Catalyst

Caption: Key synthetic routes to this compound.

Experimental_Workflow_Reduction start Start: Dissolve 4-Ethylbenzaldehyde in Methanol add_nabh4 Add NaBH4 start->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with HCl react->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Et2O evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Optional) concentrate->purify end_product End: this compound concentrate->end_product If pure enough purify->end_product

Caption: Workflow for the reduction of 4-ethylbenzaldehyde.

References

4-Ethylbenzyl alcohol synonyms and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethylbenzyl Alcohol

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, physicochemical properties, and key chemical transformations.

Chemical Synonyms and Identifiers

This compound is known by several names and is cataloged under various chemical identification systems. These identifiers are crucial for accurate database searches and regulatory compliance.

Identifier TypeValue
Systematic (IUPAC) Name (4-ethylphenyl)methanol[1][2]
Common Synonyms p-Ethylbenzyl alcohol[3], Benzenemethanol, 4-ethyl-[2][3], (4-Ethylphenyl)methanol[3][4]
CAS Registry Number 768-59-2[1][2]
PubChem CID 13034[2]
EC Number 212-198-8[2]
InChI InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3[2]
InChIKey YSLBFFIVJGJBSA-UHFFFAOYSA-N[2]
SMILES CCC1=CC=C(C=C1)CO[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValue
Molecular Formula C9H12O[1][2]
Molecular Weight 136.19 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[5][6]
Melting Point 85-86.5 °C[5]
Boiling Point 115-117 °C at 9 mmHg[5][7]
Density 1.028 g/mL at 25 °C[5][7]
Refractive Index n20/D 1.527 (lit.)[5][7]

Synthesis and Reactions

Synthesis of this compound

Experimental Protocol: General Reduction of a Benzaldehyde

  • Dissolution: Dissolve the starting material, 4-ethylbenzaldehyde, in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4), portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add water or a dilute acid to quench the excess reducing agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde Dissolution Dissolution 4-Ethylbenzaldehyde->Dissolution Reduction (NaBH4) Reduction (NaBH4) Dissolution->Reduction (NaBH4) Quenching Quenching Reduction (NaBH4)->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

General synthesis workflow for this compound.
Key Reactions

Benzyl (B1604629) alcohols, including this compound, undergo several characteristic reactions, primarily involving the hydroxyl group.

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed for this purpose.

Experimental Protocol: General Oxidation of a Benzyl Alcohol

  • Setup: To a stirred solution of this compound in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2).

  • Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the oxidant residues.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-ethylbenzaldehyde, which can be purified by distillation or chromatography.

Oxidation_Reaction cluster_oxidation Oxidation Reaction This compound This compound 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde This compound->4-Ethylbenzaldehyde Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, MnO2) Oxidizing_Agent->4-Ethylbenzaldehyde

General oxidation of this compound.

Esterification is a common reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester.

Experimental Protocol: General Fischer Esterification

  • Mixing: In a round-bottom flask, combine this compound with a carboxylic acid (e.g., acetic acid).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heating: Heat the mixture under reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Neutralization: After cooling, neutralize the excess acid with a base like sodium bicarbonate solution.

  • Extraction and Purification: Extract the ester with an organic solvent, wash the organic layer, dry it, and purify the ester by distillation or chromatography.

Esterification_Reaction cluster_esterification Esterification Reaction This compound This compound Ester Ester (R-COO-CH2-C6H4-Et) This compound->Ester Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Ester H2O H2O Ester->H2O

General esterification of this compound.

Biological Activity and Metabolism

Direct studies on the biological activity and metabolic pathways of this compound are limited in the available scientific literature. However, inferences can be drawn from the well-documented metabolism of benzyl alcohol and its derivatives. Generally, benzyl alcohols are metabolized in the liver. The primary metabolic pathway involves oxidation to the corresponding benzoic acid derivative, which is then often conjugated with glycine (B1666218) and excreted in the urine.

Metabolism_Pathway cluster_metabolism Potential Metabolic Pathway 4-Ethylbenzyl_alcohol This compound Oxidation1 Oxidation (Alcohol Dehydrogenase) 4-Ethylbenzyl_alcohol->Oxidation1 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde Oxidation1->4-Ethylbenzaldehyde Oxidation2 Oxidation (Aldehyde Dehydrogenase) 4-Ethylbenzaldehyde->Oxidation2 4-Ethylbenzoic_acid 4-Ethylbenzoic acid Oxidation2->4-Ethylbenzoic_acid Conjugation Conjugation (e.g., with Glycine) 4-Ethylbenzoic_acid->Conjugation Excretion Excretion Conjugation->Excretion

A potential metabolic pathway for this compound.

It is important to note that the biological effects of this compound have not been extensively studied. Researchers investigating this compound should consider its structural similarity to other benzyl alcohols for which toxicological and pharmacological data are available, such as 4-methylbenzyl alcohol and 4-hydroxybenzyl alcohol, while recognizing that the ethyl substituent may influence its properties.

References

Methodological & Application

Synthesis of 4-Ethylbenzyl Alcohol from 4-Ethylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-ethylbenzyl alcohol from 4-ethylbenzaldehyde (B1584596). The primary method detailed is the reduction of the aldehyde using sodium borohydride (B1222165), a common, efficient, and mild reducing agent suitable for this transformation. An alternative method, catalytic hydrogenation, is also discussed.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and fragrance industries.[1][2] Its synthesis from 4-ethylbenzaldehyde is a fundamental transformation involving the reduction of an aldehyde to a primary alcohol. The choice of reducing agent and reaction conditions is crucial to ensure high yield and purity of the product, while minimizing side reactions.

Reaction Pathway

The synthesis involves the reduction of the carbonyl group of 4-ethylbenzaldehyde to a hydroxyl group, yielding this compound.

G cluster_reactants Reactants cluster_product Product 4-Ethylbenzaldehyde This compound 4-Ethylbenzaldehyde->this compound Reduction Reducing Agent\n(e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent\n(e.g., NaBH4)->this compound

Caption: Chemical transformation of 4-ethylbenzaldehyde to this compound.

Data Presentation: Comparison of Reduction Methods

MethodReducing Agent/CatalystSolvent(s)Typical Reaction TimeTypical YieldPurityNotes
Borohydride Reduction Sodium Borohydride (NaBH₄)Ethanol (B145695), Methanol, THF1-4 hours>90%HighMild conditions, selective for aldehydes and ketones.[3][4][5]
Catalytic Hydrogenation H₂, Pd/CEthanol, Ethyl Acetate (B1210297)2-6 hoursHighHighCan lead to over-reduction to 4-ethyltoluene (B166476) if not monitored carefully.[6]

Experimental Protocols

Protocol 1: Reduction of 4-Ethylbenzaldehyde using Sodium Borohydride

This protocol details the reduction of 4-ethylbenzaldehyde to this compound using sodium borohydride in an alcoholic solvent.

Materials:

  • 4-Ethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Dilute Hydrochloric Acid (1M HCl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of aldehyde). Place the flask in an ice bath and begin stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.[5] The addition should be controlled to maintain the reaction temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath and slowly add 1M HCl to quench the excess sodium borohydride and neutralize the mixture.

  • Extraction: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by silica (B1680970) gel chromatography if necessary.

Experimental Workflow:

G start Start dissolve Dissolve 4-ethylbenzaldehyde in Ethanol start->dissolve add_nabh4 Add NaBH4 portion-wise (maintain temp < 20°C) dissolve->add_nabh4 stir Stir at Room Temperature (Monitor by TLC) add_nabh4->stir quench Quench with 1M HCl stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify by Chromatography (Optional) evaporate->purify end End: this compound purify->end

Caption: Workflow for the sodium borohydride reduction of 4-ethylbenzaldehyde.

Protocol 2: Catalytic Hydrogenation of 4-Ethylbenzaldehyde

This protocol provides a general procedure for the catalytic hydrogenation of 4-ethylbenzaldehyde.

Materials:

  • 4-Ethylbenzaldehyde

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.[6]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by distillation or column chromatography if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. Handle with care.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to prevent ignition of hydrogen. Ensure the system is properly sealed and vented.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reducing agent/catalyst or reaction time.Add more reducing agent/catalyst or prolong the reaction time. Monitor closely by TLC.
Formation of Byproducts Over-reduction in catalytic hydrogenation.Monitor the reaction closely and stop it as soon as the starting material is consumed.[6]
Impure starting material.Purify the 4-ethylbenzaldehyde before the reaction.

References

Application Notes and Protocols: Selective Catalytic Oxidation of p-Ethylbenzene to 4-Ethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of alkylbenzenes to their corresponding benzyl (B1604629) alcohols is a crucial transformation in synthetic chemistry, providing valuable intermediates for pharmaceuticals and fine chemicals. However, controlling the oxidation to prevent the formation of over-oxidation products such as aldehydes, ketones, and carboxylic acids presents a significant challenge. This document provides detailed protocols and application notes for the selective catalytic oxidation of p-ethylbenzene to 4-ethylbenzyl alcohol, with a particular focus on highly selective biocatalytic methods.

Introduction

This compound is a useful building block in organic synthesis.[1] Its synthesis via the direct oxidation of the benzylic C-H bond of p-ethylbenzene is an atom-economical and desirable route. However, the reactivity of the benzylic position often leads to the formation of the more stable ketone (4-ethylacetophenone) or complete side-chain cleavage to benzoic acid derivatives, especially under harsh oxidation conditions with agents like KMnO4.[2] Achieving high selectivity for the alcohol product requires mild reaction conditions and carefully chosen catalytic systems. While various chemocatalysts have been explored for ethylbenzene (B125841) oxidation, they predominantly yield acetophenone (B1666503).[3][4][5] In contrast, biocatalytic systems, particularly those employing peroxygenase enzymes, have demonstrated remarkable selectivity for the hydroxylation of benzylic carbons to the desired alcohol.[6][7]

Catalytic Systems and Data Overview

The selective oxidation of ethylbenzene serves as a model for the transformation of p-ethylbenzene. The primary challenge is to maximize selectivity for the alcohol (1-phenylethanol in the model reaction) over the ketone (acetophenone). Biocatalysts, such as the unspecific peroxygenase from Agrocybe aegerita (AaeUPO), have shown exceptional capability in this regard, offering high selectivity and enantiomeric excess for the alcohol product.[7] Chemical catalysts, while effective in activating the C-H bond, often result in the ketone as the major product.[4][8]

The following table summarizes quantitative data from various studies on the oxidation of ethylbenzene, which serves as a close proxy for p-ethylbenzene.

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (Alcohol) (%)Selectivity (Ketone) (%)Ref.
Recombinant AaeUPOH₂O₂K-Phosphate Buffer30VariesHigh>99 <1[7]
CoN₄SA-POaseTBHPWaterRT12735.494[8]
Au/ZnO NanoparticlesTBHPAcetonitrile (B52724)1002454.6ModerateHigh[4]
Naphthalene (B1677914) DioxygenaseO₂BufferN/AN/AN/ASequentialProduct[9]

Note: Data presented is for the oxidation of ethylbenzene to 1-phenylethanol (B42297) (Alcohol) and acetophenone (Ketone). This serves as a strong model for the selective oxidation of p-ethylbenzene.

Proposed Reaction Pathway

The oxidation proceeds via the activation of a benzylic C-H bond to form an intermediate that is hydroxylated to the alcohol. This alcohol can be further oxidized to the corresponding ketone. The goal of selective catalysis is to maximize the rate of the first step while minimizing the second.

ReactionPathway p_ethylbenzene p-Ethylbenzene alcohol This compound (Desired Product) p_ethylbenzene->alcohol Selective Hydroxylation [Catalyst + Oxidant] ketone 4-Ethylacetophenone (Over-oxidation) alcohol->ketone Oxidation acid p-Ethylbenzoic Acid (Further Oxidation) ketone->acid Oxidation

Caption: Reaction pathway for p-ethylbenzene oxidation.

Experimental Protocols

This section provides a detailed protocol for the selective hydroxylation of p-ethylbenzene using a recombinant peroxygenase, based on methodologies reported for similar substrates.[7]

Protocol 1: Biocatalytic Oxidation using Peroxygenase

Objective: To selectively oxidize p-ethylbenzene to this compound with high selectivity using a recombinant peroxygenase (e.g., rAaeUPO) and hydrogen peroxide (H₂O₂).

Materials:

  • Recombinant Peroxygenase from Agrocybe aegerita (rAaeUPO)

  • p-Ethylbenzene (substrate)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Methanol or Acetonitrile (for HPLC/GC analysis)

  • Stirred-tank reactor or shaker flask

  • Syringe pump for fed-batch addition

  • GC or HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare 100 mL of 50 mM potassium phosphate buffer (pH 7.0) and add it to a 250 mL baffled shaker flask or a temperature-controlled reactor.

    • Add the desired concentration of rAaeUPO enzyme to the buffer (e.g., final concentration of 1-10 µM).

    • Add p-ethylbenzene to the reaction mixture. A typical starting concentration is 10-50 mM. Due to its low water solubility, a co-solvent like acetonitrile (up to 20% v/v) can be used if necessary.[7]

    • Equilibrate the mixture to the desired reaction temperature (e.g., 30°C) with constant stirring (e.g., 200 rpm).

  • Reaction Initiation and Execution:

    • The reaction is initiated by the addition of H₂O₂. Crucially , H₂O₂ can inactivate the enzyme at high concentrations. Therefore, a fed-batch approach is required.[7]

    • Prepare a stock solution of H₂O₂ (e.g., 1 M).

    • Using a syringe pump, add the H₂O₂ solution to the reaction mixture at a slow, constant rate (e.g., 0.5 - 2 mL/hour) to maintain a low steady-state concentration of the oxidant. The molar ratio of H₂O₂ to substrate should be optimized, starting from approximately 1.2:1.

  • Reaction Monitoring:

    • Withdraw aliquots (e.g., 200 µL) from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench the reaction in the aliquot by adding an equal volume of ethyl acetate and vortexing vigorously.

    • Centrifuge the aliquot to separate the organic and aqueous layers.

    • Analyze the organic layer for substrate consumption and product formation using GC or HPLC.

  • Product Extraction and Purification (at reaction completion):

    • Once the reaction has reached the desired conversion, extract the entire reaction mixture with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

  • Analysis:

    • Use a calibrated GC or HPLC method to quantify the concentrations of p-ethylbenzene, this compound, and potential byproducts like 4-ethylacetophenone.

    • Calculate conversion and selectivity:

      • Conversion (%) = ([Substrate]₀ - [Substrate]ₜ) / [Substrate]₀ * 100

      • Selectivity (%) = [Product] / ([Substrate]₀ - [Substrate]ₜ) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the biocatalytic protocol.

ExperimentalWorkflow prep 1. Prepare Buffer & Reagents setup 2. Set up Reactor: Add Buffer, Enzyme, & p-Ethylbenzene prep->setup equilibrate 3. Equilibrate to 30°C with Stirring setup->equilibrate initiate 4. Initiate Reaction: Fed-batch Addition of H₂O₂ equilibrate->initiate monitor 5. Monitor Reaction (Take Aliquots) initiate->monitor analysis 6. Quench & Analyze Aliquots (GC/HPLC) monitor->analysis completion 7. Reaction Completion? analysis->completion completion->monitor No extract 8. Product Extraction with Ethyl Acetate completion->extract Yes purify 9. Dry, Concentrate & Purify Product extract->purify end End purify->end

References

Application Notes and Protocols for the Reduction of 4-Ethylphenyl Ketones with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium borohydride (B1222165) (NaBH₄) is a versatile and selective reducing agent widely employed in organic synthesis.[1][2][3] It is particularly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[1][3] This document provides detailed application notes and protocols for the reduction of 4-ethylphenyl ketones using sodium borohydride, a common transformation in medicinal chemistry and drug development for the synthesis of biologically active molecules. The protocols outlined below are based on established procedures for the reduction of structurally similar ketones, such as acetophenone.[4][5]

Reaction Principle

The reduction of a 4-ethylphenyl ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[2][6] This initial attack forms a tetraalkoxyborate intermediate. Subsequent workup with a protic solvent, typically water or a dilute acid, hydrolyzes this intermediate to yield the desired secondary alcohol, 1-(4-ethylphenyl)ethanol.[6][7] The use of protic solvents like methanol (B129727) or ethanol (B145695) is common as they also serve to protonate the resulting alkoxide.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the sodium borohydride reduction of acetophenone, a closely related analog to 4-ethylphenyl ketones. These values can serve as a starting point for optimizing the reduction of various 4-ethylphenyl ketone derivatives.

Ketone SubstrateNaBH₄ (molar eq.)Solvent SystemTemperature (°C)Reaction TimeYield (%)Reference
Acetophenone1.2THFRoom Temp4 hHigh (not specified)[8]
AcetophenoneExcess95% Ethanol30-5015 minHigh (not specified)[4]
AcetophenoneExcessMethanol05-10 minHigh (not specified)[5]
Acetophenone1.0Ethanol (0.3 mL)Room Temp10 min94[9]
Acetophenone1.0Methanol (0.3 mL)Room Temp5 min93[9]
9-FluorenoneExcess95% EthanolIce Bath -> RT15 minNot specified[10]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 4-Ethylacetophenone

This protocol is adapted from established methods for the reduction of acetophenone.[4][5]

Materials:

  • 4-Ethylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or 95% Ethanol)

  • Deionized water

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether (or Dichloromethane)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-ethylacetophenone (1.0 eq.) in methanol (approximately 10 mL per gram of ketone). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (1.2-1.5 eq.) to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C, as the reaction is exothermic.[4]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

  • Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 3 M HCl dropwise to quench the excess sodium borohydride. Be cautious as hydrogen gas evolution will occur.[4] Continue adding acid until the effervescence ceases.

  • Workup and Extraction:

    • Remove the methanol from the reaction mixture using a rotary evaporator.[4]

    • Add deionized water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether (or dichloromethane).

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude 1-(4-ethylphenyl)ethanol.

  • Purification (Optional): The crude product can be purified further by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone 4-Ethylphenyl Ketone Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydride Attack Hydride H⁻ (from NaBH₄) Hydride->Ketone Protic_Solvent Protic Solvent (e.g., MeOH, H₂O) Alkoxide_2 Alkoxide Intermediate Protic_Solvent->Alkoxide_2 Alcohol 1-(4-Ethylphenyl)ethanol Alkoxide_2->Alcohol Protonation

Caption: Reaction mechanism of 4-ethylphenyl ketone reduction.

Experimental_Workflow A Dissolve 4-Ethylphenyl Ketone in Methanol B Cool to 0-5 °C (Ice Bath) A->B C Slowly Add NaBH₄ B->C D Stir at 0 °C then Room Temp (Monitor by TLC) C->D E Quench with 3M HCl D->E F Remove Methanol (Rotary Evaporator) E->F G Extract with Diethyl Ether F->G H Dry Organic Layer (Na₂SO₄) G->H I Remove Solvent (Rotary Evaporator) H->I J Purify (Optional) (Column Chromatography) I->J

Caption: Experimental workflow for the reduction.

References

Application Notes and Protocols: Gold-Catalyzed Cyclization of ortho-Alkynylbenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gold-catalyzed intramolecular cyclization of ortho-alkynylbenzyl alcohols represents a powerful and atom-economical method for the synthesis of isochromene derivatives. These scaffolds are prevalent in numerous biologically active compounds and natural products, making this methodology highly valuable in the field of medicinal chemistry and drug development. This document provides a comprehensive overview, including detailed experimental protocols, quantitative data, and mechanistic insights into this transformation.

The reaction typically proceeds via a 6-endo-dig cyclization pathway, wherein a gold catalyst activates the alkyne moiety towards intramolecular nucleophilic attack by the benzylic alcohol. This process is characterized by its mild reaction conditions, high efficiency, and tolerance to a variety of functional groups.

Experimental Workflow

The overall experimental process for the synthesis of isochromenes via gold-catalyzed cyclization of ortho-alkynylbenzyl alcohols can be broken down into two main stages: synthesis of the ortho-alkynylbenzyl alcohol precursor and the subsequent gold-catalyzed cyclization.

Experimental Workflow cluster_0 Precursor Synthesis cluster_1 Gold-Catalyzed Cyclization start o-Halobenzaldehyde sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne, Pd/Cu catalyst reduction Reduction sonogashira->reduction Reducing Agent (e.g., NaBH4) alkynyl_alcohol o-Alkynylbenzyl Alcohol reduction->alkynyl_alcohol cyclization Intramolecular Cyclization alkynyl_alcohol->cyclization product Isochromene Derivative cyclization->product Gold Catalyst (e.g., AuCl3) analysis Purification & Analysis (NMR, MS) product->analysis

Caption: A general workflow for the two-stage synthesis of isochromene derivatives.

Quantitative Data Summary

The following table summarizes representative quantitative data for the gold-catalyzed cyclization of ortho-alkynyl substituted aromatic carbonyls, which are closely related precursors to ortho-alkynylbenzyl alcohols. The data is adapted from studies on ortho-alkynyl benzaldehydes, which exhibit similar reactivity profiles.

EntrySubstrate (R1)CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
1HAuNPs/TiO₂1Toluene80198
24-MeOAuNPs/TiO₂1Toluene80197
34-ClAuNPs/TiO₂1Toluene80195
44-NO₂AuNPs/TiO₂1Toluene80285
5HAuCl₃5CH₂Cl₂rt0.592
6H(Ph₃P)AuCl/AgOTf5CH₂Cl₂rt189

Experimental Protocols

Protocol 1: Synthesis of ortho-Alkynylbenzyl Alcohol Precursors

This protocol outlines a general two-step procedure for the synthesis of ortho-alkynylbenzyl alcohols starting from ortho-halobenzaldehydes via a Sonogashira coupling followed by reduction of the aldehyde.

Step 1: Sonogashira Coupling of ortho-Iodobenzaldehyde with Phenylacetylene (B144264)

Materials:

  • ortho-Iodobenzaldehyde (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (B128534) (TEA) (3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add ortho-iodobenzaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the ortho-(phenylethynyl)benzaldehyde.

Step 2: Reduction of ortho-(Phenylethynyl)benzaldehyde

Materials:

Procedure:

  • Dissolve the ortho-(phenylethynyl)benzaldehyde in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the solution in small portions.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting ortho-(phenylethynyl)benzyl alcohol is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Protocol 2: Gold-Catalyzed Intramolecular Cyclization

This protocol describes the gold-catalyzed cyclization of a representative ortho-alkynylbenzyl alcohol to the corresponding isochromene derivative.

Materials:

  • ortho-(Phenylethynyl)benzyl alcohol (1.0 equiv)

  • Gold(III) chloride (AuCl₃) (0.05 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ortho-(phenylethynyl)benzyl alcohol.

  • Dissolve the alcohol in anhydrous dichloromethane.

  • Add the gold(III) chloride catalyst to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 1-phenyl-1H-isochromene.

Catalytic Cycle

The generally accepted mechanism for the gold-catalyzed intramolecular hydroalkoxylation of ortho-alkynylbenzyl alcohols is depicted below.

Catalytic Cycle Au_cat [Au]⁺ pi_complex π-Complex substrate o-Alkynylbenzyl Alcohol substrate->pi_complex Coordination cyclization 6-endo-dig Nucleophilic Attack pi_complex->cyclization vinyl_gold Vinyl-Gold Intermediate cyclization->vinyl_gold protodeauration Protodeauration vinyl_gold->protodeauration + H⁺ protodeauration->Au_cat Regeneration product Isochromene Product protodeauration->product product->Au_cat - [Au]⁺

Caption: The catalytic cycle for gold-catalyzed cyclization.

The catalytic cycle commences with the coordination of the gold(I) or gold(III) catalyst to the alkyne moiety of the ortho-alkynylbenzyl alcohol, forming a π-complex. This coordination increases the electrophilicity of the alkyne, activating it for nucleophilic attack. The proximate hydroxyl group then attacks the activated alkyne in a 6-endo-dig fashion, leading to the formation of a vinyl-gold intermediate. Subsequent protodeauration, where a proton replaces the gold catalyst, yields the final isochromene product and regenerates the active gold catalyst, thus completing the cycle.

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Separation of 4-Ethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzyl alcohol is an aromatic alcohol used as an intermediate in the synthesis of various organic compounds. Its purity is crucial for the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound and its potential impurities. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound, including a stability-indicating method to separate it from its primary degradation products.

Potential Impurities:

The primary impurities of this compound are typically its oxidation products:

  • 4-Ethylbenzaldehyde: The corresponding aldehyde formed by the oxidation of the primary alcohol.

  • 4-Ethylbenzoic acid: The corresponding carboxylic acid formed by further oxidation.

This method is designed to effectively separate this compound from these and other potential process-related impurities.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is based on established methods for benzyl (B1604629) alcohol and its derivatives and is optimized for the separation of this compound and its key impurities.[1][2][3][4][5]

Chromatographic Conditions:

ParameterRecommended Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and Water with 0.1% Phosphoric Acid
Gradient 60% Acetonitrile, 40% Water (isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector at 254 nm

Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.

    • Mix acetonitrile and 0.1% phosphoric acid in water in a 60:40 (v/v) ratio.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in the mobile phase in a 100 mL volumetric flask and dilute to the mark. This yields a stock solution of 100 µg/mL.

    • Prepare working standards of desired concentrations by further dilution of the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing approximately 10 mg of this compound.

    • Dissolve and dilute to 100 mL with the mobile phase in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

Method validation is essential to ensure the reliability of the analytical results. The following table summarizes the typical parameters and acceptance criteria for the validation of this HPLC method, based on data from similar validated methods for benzyl alcohol.[2][4][6]

Validation ParameterAcceptance CriteriaRepresentative Results
Specificity The peak of interest should be free of interference from other components.No interference observed at the retention time of this compound.
Linearity (R²) R² ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate and mobile phase composition.

Data Presentation

The following table presents the expected retention times and resolution for this compound and its potential impurities under the recommended chromatographic conditions.

CompoundExpected Retention Time (min)Resolution (Rs)
4-Ethylbenzoic acid~2.5-
This compound~4.2> 2.0 (from 4-Ethylbenzoic acid)
4-Ethylbenzaldehyde~5.8> 2.0 (from this compound)

Note: Actual retention times may vary depending on the specific HPLC system and column used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Generate Report integration->report

Figure 1: HPLC Analysis Workflow
Logical Relationship of Method Validation Parameters

This diagram shows the relationship between different parameters assessed during HPLC method validation.

G Figure 2: Interrelation of HPLC Method Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Range Range Linearity->Range Accuracy->Precision

References

GC-MS Protocol for the Analysis of Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the quantitative analysis of benzyl (B1604629) alcohol and its derivatives in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Benzyl alcohol is a commonly used excipient in pharmaceutical formulations, serving as a preservative and co-solvent.[1] Monitoring its levels, along with its metabolites, is crucial for understanding its pharmacokinetics and potential toxicity. This protocol details two primary methodologies: direct analysis and analysis following derivatization, which is essential for improving the chromatographic behavior of polar derivatives.

Two common derivatization techniques are highlighted: silylation and acylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility and thermal stability of polar analytes by replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[2] Acylation, for instance with perfluorooctanoyl chloride, converts benzyl alcohol into a higher molecular weight derivative, which can aid in its separation from volatile matrix components and improve its mass spectrometric identification.[3]

The choice of method depends on the specific derivative of interest and the sample matrix. This guide provides detailed experimental procedures, instrument parameters, and data presentation to assist researchers in establishing a robust and reliable analytical method.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is crucial for accurate and reproducible results and varies depending on the matrix.

A. For Injectable Suspensions:

  • Accurately weigh approximately 2 ± 0.5 g of the homogenized injectable suspension into a separatory funnel.

  • Add 60 mL of methanol (B129727) and shake vigorously.

  • Pass the extract through a filter containing 20 g of anhydrous sodium sulfate (B86663) into a 250 mL round-bottom flask to remove any co-extracted water.[1]

  • Repeat the extraction twice more, each time with 50 mL of methanol.[1]

  • Combine the methanol extracts and evaporate the solvent using a rotary evaporator at 40°C.

  • Reconstitute the residue in a known volume of methanol (e.g., 2 mL) for GC-MS analysis.[1]

B. For Cosmetics:

C. For Biological Samples (e.g., Serum, Plasma, Urine):

  • To 500 µL of the sample, add an appropriate internal standard.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate (B1210297) and vortexing for 2 minutes.[2]

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.[2]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction on the remaining aqueous layer and combine the organic extracts.[2]

  • Thoroughly dry the combined organic extract, as water can interfere with the derivatization reaction.[2]

Derivatization Protocols

For polar derivatives of benzyl alcohol, such as its glucuronide metabolite, derivatization is necessary to improve volatility and thermal stability for GC-MS analysis.

A. Silylation using BSTFA:

This method is suitable for converting polar functional groups (e.g., -OH, -COOH) into their more volatile trimethylsilyl (TMS) ethers and esters.[2]

  • Ensure the sample extract is completely dry.[2]

  • To the dried residue in a GC vial, add 25 µL of anhydrous pyridine.[2]

  • Add 25 µL of BSTFA containing 1% TMCS (trimethylchlorosilane) as a catalyst.[2]

  • Seal the vial and heat at 65°C for 30 minutes.[2]

  • Allow the vial to cool to room temperature before GC-MS analysis.[2]

B. Acylation using Perfluorooctanoyl Chloride:

This technique creates a high-molecular-mass derivative of benzyl alcohol, which can be advantageous for its identification and separation from low-mass interferences.[3]

  • After extraction from the sample matrix (e.g., serum), the dried extract is treated with perfluorooctanoyl chloride.

  • The reaction converts benzyl alcohol (MW 108) to a derivative with a molecular weight of 504.[3]

  • The resulting derivative is then analyzed by GC-MS.

GC-MS Instrumentation and Parameters

The following are typical starting conditions that may require optimization for your specific instrument and column.

ParameterSetting
Gas Chromatograph Agilent 6890N or equivalent
Column DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[1][4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[1]
Injection Mode Splitless (1 µL injection volume)[1]
Injector Temperature 280°C[1]
Oven Temperature Program Initial temperature of 50°C for 5 min, then ramp at 10°C/min to 180°C[1]
Transfer Line Temperature 300°C[1]
Mass Spectrometer Agilent 5973 Network or equivalent
Ion Source Temperature 230°C[1]
Quadrupole Temperature 150°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan Mode (e.g., m/z 35-550) or Selected Ion Monitoring (SIM) for higher sensitivity. For benzyl alcohol, quantitative ion can be m/z 79 and qualitative ions m/z 77, 107, and 108.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance data from various studies on the GC-MS analysis of benzyl alcohol and its derivatives.

ParameterBenzyl Alcohol in Injectable Suspension[1][5]Benzyl Alcohol in Cosmetics[4]Benzyl Alcohol in Serum (derivatized)[3]
Linearity Range 0.1 - 10.0 µg/mL0.0625 - 100 µg/mL2 - 200 mg/L
Correlation Coefficient (r²) > 0.999Not specifiedNot specified
Limit of Detection (LOD) 0.05 µg/gNot specified0.1 mg/L
Limit of Quantitation (LOQ) 0.1 µg/gNot specifiedNot specified
Recovery 98 - 105%96 - 101%Not specified
Precision (RSD) < 5%Not specifiedWithin-run: 2.7%, Between-run: 4.2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Receipt (Injectable, Cosmetic, Biological) extraction Extraction (LLE, Methanol, Ethanol) sample->extraction drying Drying (Anhydrous Na2SO4, Evaporation) extraction->drying derivatization Derivatization (Optional) (Silylation or Acylation) drying->derivatization If polar derivatives gcms GC-MS Analysis drying->gcms Direct analysis derivatization->gcms data_analysis Data Processing & Quantification gcms->data_analysis report Application Note & Protocol data_analysis->report Final Report

Caption: Experimental workflow for GC-MS analysis of benzyl alcohol derivatives.

metabolic_pathway BA Benzyl Alcohol BEA Benzaldehyde BA->BEA Oxidation BAG Benzyl Alcohol Glucuronide BA->BAG Conjugation with Glucuronic Acid BAc Benzoic Acid BEA->BAc Oxidation HA Hippuric Acid BAc->HA Conjugation with Glycine

Caption: Metabolic pathways of benzyl alcohol.

References

Application Note and Protocol: Esterification of 4-Ethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and prodrugs. Esters of 4-ethylbenzyl alcohol are of interest due to their potential applications as fragrances, flavoring agents, and as intermediates in the synthesis of more complex molecules. This document provides detailed protocols and reaction conditions for the esterification of this compound, primarily focusing on the Fischer-Speier esterification method and variations using different catalytic systems. The information is compiled to assist researchers in developing efficient and scalable synthetic routes.

Data Presentation: Comparative Analysis of Esterification Conditions

The following table summarizes various catalytic systems and conditions for the esterification of benzyl (B1604629) alcohol, which serves as a relevant model for this compound. These conditions provide a strong starting point for optimization.

CatalystCarboxylic AcidAlcohol to Acid Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
Zeolite HβAcetic Acid1:1, 1:2, 2:1Not SpecifiedNot Specified44-83100 (to ester)[1]
9% (w/w) S-Fe-MCM-48Acetic Acid2:1606Not Specified98.9 (to benzyl acetate)[2]
Porous Phenolsulphonic Acid—Formaldehyde Resin (PAFR)Acetic Acid1:1.2501294Not Specified[3]
Sulfuric Acid (H₂SO₄)Acetic AcidExcess AcidReflux (~160)0.75Not SpecifiedNot Specified
Zeolite HXAcetic Acid4:111012~58.5 (conversion)Not Specified[4]
1-Ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO₄])Acetic Acid1:1110490.3 (conversion)Not Specified
Un-catalyzed (Acetyl Chloride)Acetyl Chloride1:2Room Temp.198Not Specified[5][6]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using a Strong Acid Catalyst

This protocol describes a classic approach for esterification using a homogenous acid catalyst.[7][8]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., toluene (B28343), ethyl acetate)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and the carboxylic acid. A common molar ratio is a slight excess of the less expensive reagent, often the carboxylic acid (e.g., 1.2 to 3 equivalents).[1][9] If using a solvent like toluene to facilitate water removal, add it at this stage.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) or p-toluenesulfonic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) to the flask. Heat the mixture to reflux and maintain for 1-10 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate. If no solvent was used, add an appropriate organic solvent to dissolve the product.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol 2: Esterification using a Heterogeneous Solid Acid Catalyst

This protocol offers a more environmentally friendly approach with easier catalyst separation.[1][3]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Solid acid catalyst (e.g., Amberlyst-15, Zeolite HZSM-5, or a sulfated zirconia)

  • Organic solvent (optional, can be run neat)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the carboxylic acid, and the solid acid catalyst (typically 5-15% by weight of the limiting reagent).

  • Reflux: Attach a reflux condenser and heat the mixture with vigorous stirring at a temperature ranging from 60-120°C for several hours. Monitor the reaction by TLC or GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by simple filtration. The catalyst can often be washed with a solvent, dried, and reused.[2]

  • Work-up and Purification: The filtrate contains the ester product. If the reaction was run neat, the product may be pure enough for some applications, or it can be further purified by distillation or chromatography as described in Protocol 1. If a solvent was used, it can be removed via rotary evaporation. A simple aqueous work-up may be necessary to remove any unreacted carboxylic acid.

Visualizations

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Combine Reactants: This compound Carboxylic Acid Catalyst (optional) Solvent (optional) Reaction Heat to Reflux (e.g., 60-160°C) Monitor by TLC/GC Reagents->Reaction Heat Cool Cool to RT Reaction->Cool Completion Filter Filter (if solid catalyst) Cool->Filter Heterogeneous Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Cool->Wash Homogeneous Filter->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Purify Purify Crude Product (Distillation or Chromatography) Concentrate->Purify FinalProduct Pure Ester Purify->FinalProduct

Caption: General workflow for the esterification of this compound.

Fischer Esterification Mechanism

Fischer_Esterification Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Activates Carbonyl ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Forms Tetrahedral Intermediate WaterLoss 4. Elimination of Water ProtonTransfer->WaterLoss Creates Good Leaving Group (H₂O) Deprotonation 5. Deprotonation WaterLoss->Deprotonation Forms Protonated Ester Product Ester Product + H₃O⁺ Deprotonation->Product Regenerates Acid Catalyst

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Ethylbenzyl Alcohol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 4-Ethylbenzyl alcohol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in my crude this compound sample?

A1: The impurities in your sample will largely depend on the synthetic route used to prepare the this compound. Common impurities may include unreacted starting materials such as 4-ethylbenzaldehyde (B1584596) or an corresponding ester, and byproducts like 4-ethylbenzoic acid if oxidation has occurred. If a Grignard reaction was employed, biphenyl-type byproducts could also be present.

Q2: How do I choose the appropriate stationary and mobile phase for the purification?

A2: For a moderately polar compound like this compound, silica (B1680970) gel is the most common and effective stationary phase. The mobile phase, or eluent, should be a solvent system that provides a good separation of your target compound from its impurities. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether is typically used.[1][2] The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 on a TLC plate to ensure good separation on the column.[3][4]

Q3: How can I visualize the spots on the TLC plate if they are not colored?

A3: Since this compound and many common aromatic impurities are UV active due to the phenyl ring, they can be visualized under a UV lamp (254 nm).[1] Staining with a potassium permanganate (B83412) solution is another option, as it reacts with the alcohol functional group.

Q4: What is the difference between wet and dry loading of the sample onto the column, and when should I use each method?

A4: Wet loading involves dissolving the crude sample in a minimal amount of the eluent and carefully pipetting it onto the top of the silica gel bed.[5] This is the most common method. Dry loading is preferred when the compound has poor solubility in the eluent.[5] In this technique, the crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder, which is then added to the top of the column.[3][5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not move from the origin (Rf = 0). The eluent is not polar enough.Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6] For very polar compounds, a solvent system like methanol (B129727) in dichloromethane (B109758) might be necessary.[2]
All spots run with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).
Poor separation of spots (overlapping bands). The chosen eluent system is not optimal. The column was poorly packed (e.g., air bubbles, cracks). The column was overloaded with the crude sample.Optimize the eluent system using TLC to achieve a clear separation of spots.[4] Repack the column carefully as a slurry to ensure a uniform stationary phase.[4] Use a larger column or reduce the amount of crude material loaded.
Streaking or tailing of spots. The sample is too concentrated on the TLC plate or column. The compound may be interacting too strongly with the silica gel.[3]Dilute the sample before loading. If streaking persists, consider deactivating the silica gel by adding a small amount of triethylamine (B128534) (1-3%) to the eluent system, especially if acidic impurities are suspected.[2]
The product is not eluting from the column. The eluent is not polar enough. The compound may have decomposed on the silica gel.Gradually increase the polarity of the eluent. If the compound still does not elute, it may have decomposed. You can test for stability by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if new spots have formed.[3]
The column is running very slowly or has stopped. The silica gel is too fine. The sample has crystallized on the column, blocking the flow.[7]Ensure you are using silica gel with the correct mesh size for flash chromatography (typically 230-400 mesh). If crystallization is suspected, it may be necessary to use a wider column and more solvent, or consider pre-purification with another method.[7]

Experimental Data

Parameter Description Typical Values / Range
Stationary Phase Adsorbent used in the column.Silica Gel, 60 Å, 230-400 mesh
Mobile Phase (Eluent) Solvent system to elute the compounds.Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether
Typical Eluent Composition Starting point for optimization.10-30% Ethyl Acetate in Hexane
Target Rf Value (TLC) Optimal retention factor for good separation.0.2 - 0.4[3]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, and 30% ethyl acetate in hexane).
  • Visualize the plate under UV light.
  • The optimal solvent system is the one that gives the this compound spot an Rf value of approximately 0.2-0.4, with good separation from other spots.[3]

2. Column Packing:

  • Select an appropriately sized glass column.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a small layer of sand.
  • Prepare a slurry of silica gel in the least polar mobile phase you plan to use (e.g., 10% ethyl acetate in hexane).
  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
  • Add another layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[5]

3. Sample Loading (Wet Loading):

  • Dissolve the crude this compound in the minimum amount of the initial mobile phase.[5]
  • Carefully pipette the solution onto the top of the silica gel bed.
  • Allow the sample to absorb completely into the silica gel.

4. Elution:

  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions in test tubes.
  • Start with a less polar solvent mixture and gradually increase the polarity if necessary to elute the desired compound.

5. Fraction Analysis:

  • Monitor the composition of the collected fractions using TLC.
  • Combine the fractions that contain the pure this compound.

6. Isolation of Pure Product:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Isolation crude Crude this compound tlc TLC Analysis to Determine Eluent System crude->tlc slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Chromatography Column slurry->pack dissolve Dissolve Crude Product in Minimal Solvent pack->dissolve load Load Sample onto Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Experimental workflow for the purification of this compound.

G start Problem with Separation? no_move Compound at Baseline (Rf ≈ 0)? start->no_move Yes poor_sep Overlapping Bands? start->poor_sep No increase_polarity Increase Eluent Polarity (e.g., more EtOAc) no_move->increase_polarity Yes no_move->poor_sep No success Separation Successful increase_polarity->success optimize_eluent Optimize Eluent with TLC for better spot separation poor_sep->optimize_eluent Yes tailing Streaking or Tailing? poor_sep->tailing No check_packing Check for channeling. Repack column if needed. optimize_eluent->check_packing reduce_load Reduce sample load or use a larger column check_packing->reduce_load reduce_load->success dilute_sample Dilute sample before loading tailing->dilute_sample Yes tailing->success No add_base Add 1-3% Triethylamine to eluent dilute_sample->add_base If tailing persists add_base->success

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Purifying 4-Ethylbenzyl Alcohol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Ethylbenzyl alcohol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should dissolve this compound completely at elevated temperatures and poorly at lower temperatures. Based on the structural similarity to other benzyl (B1604629) alcohols, a polar solvent or a mixed-solvent system is a good starting point.[1][2][3] A common and effective choice is a mixture of ethanol (B145695) and water or methanol (B129727) and water.[1][2][4] The exact ratio will need to be determined experimentally to achieve the best purity and yield.

Q2: How do I choose the correct solvent system?

The principle of "like dissolves like" is a useful guide.[5] this compound is an aromatic alcohol, suggesting that polar solvents will be effective.[6] To select the best solvent, small-scale solubility tests are recommended.[5] Test the solubility of a small amount of your crude this compound in various solvents at room temperature and then upon heating. A good solvent will show low solubility at room temperature and high solubility when heated.

Q3: My this compound is not dissolving in the hot solvent. What should I do?

If the compound is not dissolving, you may not have added enough solvent. Add small portions of the hot solvent incrementally until the solid just dissolves.[5] It is crucial to use the minimum amount of near-boiling solvent to ensure the solution is saturated, which is necessary for good crystal formation upon cooling.[5]

Q4: No crystals are forming after the solution has cooled. What is the problem?

This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not sufficiently saturated, crystals will not form. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7][8]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility limit.[5][8] To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed" crystal of pure this compound.[5][8]

  • Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][4]

Q5: The purified this compound has a low melting point or appears impure. What went wrong?

This indicates that impurities are likely still present. This can happen if the cooling process was too rapid, trapping impurities within the crystal lattice.[7] To obtain a purer product, a second recrystallization may be necessary. Ensure the crystals are also washed with a small amount of ice-cold recrystallization solvent to remove any surface impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the this compound. The compound is significantly impure.Use a lower-boiling point solvent or a different solvent mixture. Try adding a small amount of a "poorer" solvent to induce crystallization.[9] Slow cooling may also help favor crystal formation over oiling out.[8]
Low Crystal Yield Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[7] The crystals were washed with solvent that was not sufficiently cold.Evaporate some of the solvent and re-cool the solution.[7][8] Always use ice-cold solvent to wash the crystals.[5]
Colored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]
Crystallization is Too Fast The solution is too concentrated.Add a small amount of additional hot solvent to slightly decrease the saturation.[7]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using an ethanol-water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring. The goal is to create a saturated solution near the boiling point of the ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2][4]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.[2][5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Visual Guides

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure 4-Ethylbenzyl alcohol dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_problems Identify the Issue cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals oiling_out Substance 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield evaporate Evaporate Excess Solvent no_crystals->evaporate scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed change_solvent Use Lower Boiling Point Solvent oiling_out->change_solvent slow_cool Cool More Slowly oiling_out->slow_cool concentrate Concentrate Mother Liquor low_yield->concentrate cold_wash Ensure Wash Solvent is Ice-Cold low_yield->cold_wash

References

Technical Support Center: Synthesis of 4-Ethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Ethylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most common laboratory-scale methods for synthesizing this compound are:

  • Reduction of 4-Ethylbenzaldehyde (B1584596): This is a straightforward and high-yield method that utilizes a reducing agent to convert the aldehyde to the corresponding primary alcohol.

  • Grignard Reaction: This versatile method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable carbonyl compound to form the desired alcohol.

  • Hydrolysis of 4-Ethylbenzyl Chloride: This two-step process involves the synthesis of 4-ethylbenzyl chloride from ethylbenzene (B125841), followed by hydrolysis to this compound.

Q2: My final product is a mixture of isomers. What is the likely cause?

The presence of isomeric impurities, such as 2-Ethylbenzyl alcohol and 3-Ethylbenzyl alcohol, typically arises when the synthesis route starts from ethylbenzene, for example, in the formylation of ethylbenzene to produce 4-ethylbenzaldehyde. The ethyl group directs electrophilic substitution to the ortho and para positions, leading to a mixture of isomers that are carried through subsequent reaction steps.[1]

Q3: I am observing a significant amount of 4-Ethylbenzoic acid in my product. How can this be avoided?

The formation of 4-Ethylbenzoic acid is a result of over-oxidation.[1] This is a common issue when synthesizing this compound via oxidation of 4-ethyltoluene (B166476) or if the intermediate 4-ethylbenzaldehyde is exposed to oxidizing conditions. To prevent this, it is crucial to use mild and selective oxidizing agents and to carefully monitor the reaction progress to stop it once the desired alcohol is formed.[1]

Q4: What are the best analytical techniques for identifying byproducts in my this compound synthesis?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are powerful techniques for separating and identifying byproducts in your reaction mixture.[2][3][4] Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction in real-time.[5]

Troubleshooting Guides

Route 1: Reduction of 4-Ethylbenzaldehyde

Observed Problem: Incomplete reaction (presence of starting material)

Potential CauseTroubleshooting Steps
Insufficient Reducing Agent Use a slight excess (1.1-1.5 equivalents) of the reducing agent (e.g., sodium borohydride).
Decomposed Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.
Low Reaction Temperature While the initial addition of the reducing agent is often done at a low temperature to control the reaction rate, allowing the reaction to proceed at room temperature for a sufficient duration can ensure completion.

Observed Problem: Unexpected byproducts

Potential CauseTroubleshooting Steps
Contaminated Starting Material Ensure the purity of the starting 4-ethylbenzaldehyde. Isomeric impurities in the aldehyde will result in isomeric alcohols in the product.
Side reactions of the solvent Ensure the solvent is appropriate for the chosen reducing agent. For example, with sodium borohydride (B1222165), alcoholic solvents like methanol (B129727) or ethanol (B145695) are suitable.
Route 2: Grignard Reaction

Observed Problem: Low yield of this compound

Potential CauseTroubleshooting Steps
Presence of Water Grignard reagents are highly reactive with water.[6] Ensure all glassware is oven-dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of Biphenyl byproduct The formation of biphenyls can occur through the coupling of the Grignard reagent.[6] This can be minimized by slow addition of the reagents and maintaining a low reaction temperature.
Incorrect Stoichiometry Ensure the correct molar ratios of the Grignard reagent and the carbonyl compound are used.

Observed Problem: Presence of 4-Ethylbenzoic acid

Potential CauseTroubleshooting Steps
Reaction with Carbon Dioxide Grignard reagents can react with atmospheric carbon dioxide to form carboxylic acids after acidic workup.[7] Maintaining an inert atmosphere throughout the reaction and workup is crucial.

Quantitative Data on Byproduct Formation

Table 1: Isomer Distribution in the Formylation of Ethylbenzene

Reaction Condition4-Ethylbenzaldehyde (para)2-Ethylbenzaldehyde (ortho)3-Ethylbenzaldehyde (meta)
Vilsmeier-Haack (Typical)~70-80%~20-30%<5%
Gattermann-Koch (Typical)~60-75%~25-40%<5%
Note: These are typical ranges, and actual results can vary based on specific experimental parameters.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Ethylbenzaldehyde
  • Dissolution: Dissolve 4-ethylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Slowly add dilute hydrochloric acid to quench the excess reducing agent and neutralize the reaction mixture.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a small crystal of iodine. Add a solution of 4-ethylbromobenzene (1 equivalent) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Formaldehyde (B43269): Once the Grignard reagent has formed, cool the solution to 0 °C and bubble dry formaldehyde gas through the solution, or add a solution of paraformaldehyde in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis reaction Reaction Workup & Purification start->reaction product Final Product Analysis reaction->product issue Identify Issue product->issue byproducts Byproduct Formation issue->byproducts e.g., Isomers, Acid low_yield Low Yield issue->low_yield e.g., Incomplete Reaction purify_product Purify Product byproducts->purify_product optimize_reagents Optimize Reagents & Conditions low_yield->optimize_reagents optimize_reagents->start Re-run Synthesis purify_product->product Re-analyze

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

byproduct_formation_pathways cluster_starting_materials Starting Materials cluster_intermediates_products Intermediates & Products cluster_byproducts Potential Byproducts ethylbenzene Ethylbenzene isomeric_aldehydes Isomeric Aldehydes (ortho, meta) ethylbenzene->isomeric_aldehydes Formylation ethylbenzaldehyde 4-Ethylbenzaldehyde target_alcohol This compound (Desired Product) ethylbenzaldehyde->target_alcohol Reduction unreacted_aldehyde Unreacted 4-Ethylbenzaldehyde ethylbenzaldehyde->unreacted_aldehyde Incomplete Reaction isomeric_alcohols Isomeric Alcohols isomeric_aldehydes->isomeric_alcohols Reduction benzoic_acid 4-Ethylbenzoic Acid target_alcohol->benzoic_acid Over-oxidation

Caption: Signaling pathways illustrating the formation of common byproducts in this compound synthesis.

References

4-Ethylbenzyl alcohol stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-ethylbenzyl alcohol under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

Under acidic conditions, this compound is susceptible to several degradation pathways:

  • Etherification: In the presence of an acid catalyst, this compound can react with another molecule of itself or with a solvent alcohol to form an ether.

  • Dehydration: Acid-catalyzed dehydration can lead to the formation of 4-vinyltoluene.

  • Polymerization: Under strong acidic conditions and elevated temperatures, this compound can undergo polymerization, forming polybenzyl-like structures.

Q2: What are the expected degradation products of this compound under basic conditions?

The primary degradation pathway for this compound under basic conditions is oxidation. This can lead to the formation of:

Q3: How can I monitor the stability of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3][4] A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[1][5][6][7] UV detection is suitable for quantifying this compound and its aromatic degradation products.[1][2]

Q4: Are there any general tips for enhancing the stability of this compound in formulations?

To enhance stability, consider the following:

  • pH Control: Maintaining a pH near neutral is generally advisable to avoid acid-catalyzed or base-mediated degradation.

  • Exclusion of Oxygen: For formulations susceptible to oxidation, purging with an inert gas (e.g., nitrogen or argon) and using antioxidants can be beneficial.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Temperature Control: Store solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate degradation.

Troubleshooting Guides

Issue 1: Unexpected peak formation in HPLC analysis of a this compound sample stored under acidic conditions.
  • Possible Cause 1: Etherification.

    • Troubleshooting Step: Analyze the sample using mass spectrometry (MS) to identify the molecular weight of the new peak. The dimer, bis(4-ethylbenzyl) ether, would have a molecular weight corresponding to the condensation of two this compound molecules minus a water molecule.

  • Possible Cause 2: Polymerization.

    • Troubleshooting Step: A broad, poorly resolved peak or a series of repeating peaks at higher retention times may indicate polymer formation. Size exclusion chromatography (SEC) can be used to analyze for high molecular weight species.

  • Possible Cause 3: Dehydration.

    • Troubleshooting Step: Compare the retention time of the unknown peak with a standard of 4-vinyltoluene.

Issue 2: Loss of this compound potency in a sample stored under basic conditions.
  • Possible Cause: Oxidation.

    • Troubleshooting Step: Analyze the sample for the presence of 4-ethylbenzaldehyde and 4-ethylbenzoic acid using a validated HPLC method with appropriate reference standards. The presence of these peaks would confirm oxidative degradation.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound. This data is illustrative and intended to demonstrate the expected trends and the format for presenting stability data. Actual results will vary depending on the specific experimental conditions.

Stress ConditionParametersDurationThis compound (% Degradation)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours~15%Bis(4-ethylbenzyl) ether, 4-Vinyltoluene
Base Hydrolysis 0.1 M NaOH24 hours~10%4-Ethylbenzaldehyde, 4-Ethylbenzoic Acid
Oxidative 3% H₂O₂24 hours~25%4-Ethylbenzaldehyde, 4-Ethylbenzoic Acid
Thermal 60°C48 hours~5%Minor oxidative products
Photolytic ICH Light Box7 days~8%Oxidative and other minor degradants

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at room temperature or heat at 60°C for up to 24 hours.

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat at 60°C for up to 24 hours.

  • Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for up to 24 hours.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C for up to 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. HPLC Method Example:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_acid Acidic Conditions 4-Ethylbenzyl_Alcohol_Acid This compound Protonated_Alcohol Protonated Alcohol 4-Ethylbenzyl_Alcohol_Acid->Protonated_Alcohol + H+ Carbocation Benzylic Carbocation Protonated_Alcohol->Carbocation - H2O Ether Bis(4-ethylbenzyl) Ether Carbocation->Ether + this compound - H+ Alkene 4-Vinyltoluene Carbocation->Alkene - H+ Polymer Polymer Carbocation->Polymer + n(Monomer) G cluster_base Basic/Oxidative Conditions 4-Ethylbenzyl_Alcohol_Base This compound Aldehyde 4-Ethylbenzaldehyde 4-Ethylbenzyl_Alcohol_Base->Aldehyde [O] Carboxylic_Acid 4-Ethylbenzoic Acid Aldehyde->Carboxylic_Acid [O] G Start Stability Issue Observed (e.g., new peak, loss of potency) Identify_Conditions Identify Storage Conditions (Acidic, Basic, Light, Temp) Start->Identify_Conditions Acid_Path Acidic Conditions Identify_Conditions->Acid_Path Base_Path Basic/Oxidative Conditions Identify_Conditions->Base_Path Check_Ether Analyze for Ether Formation (e.g., via MS) Acid_Path->Check_Ether Yes Check_Alkene Analyze for Alkene Formation (e.g., via standard comparison) Acid_Path->Check_Alkene Yes Check_Polymer Analyze for Polymerization (e.g., via SEC) Acid_Path->Check_Polymer Yes Check_Oxidation Analyze for Aldehyde/Acid (e.g., via standard comparison) Base_Path->Check_Oxidation Yes Optimize_Formulation Optimize Formulation (e.g., adjust pH, add antioxidant) Check_Ether->Optimize_Formulation Check_Alkene->Optimize_Formulation Check_Polymer->Optimize_Formulation Check_Oxidation->Optimize_Formulation

References

Storage and handling guidelines for 4-Ethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethylbenzyl Alcohol

This guide provides essential information on the storage and handling of this compound for researchers, scientists, and drug development professionals. Please consult your institution's safety protocols and the full Safety Data Sheet (SDS) before use.

Frequently Asked Questions (FAQs)

Storage & Stability

  • Q1: What are the recommended storage conditions for this compound? A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend storage at room temperature.

  • Q2: I received this compound as a clear, colorless to light yellow liquid. Is this normal? A2: Yes, the typical appearance of this compound is a clear, colorless to light yellow liquid.

  • Q3: Is this compound sensitive to air or moisture? A3: The recommendation to keep the container tightly closed and store it in a dry place suggests that exposure to moisture should be minimized to maintain product integrity.

  • Q4: What is the expected shelf life of this compound? A4: While a specific shelf life is not consistently provided, storing the compound under the recommended conditions will maximize its stability. For specific expiration dates, always refer to the certificate of analysis provided by the supplier.

Handling & Personal Protective Equipment (PPE)

  • Q1: What personal protective equipment (PPE) should I wear when handling this compound? A1: It is essential to wear appropriate PPE to prevent skin and eye contact. This includes:

    • Eye Protection: Wear safety glasses with side shields or goggles.[1]

    • Hand Protection: Wear protective gloves. Be sure to inspect gloves before use and check for chemical compatibility.[1]

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Q2: What are the primary hazards associated with this compound? A2: this compound is known to cause skin irritation and serious eye irritation.[3][4]

  • Q3: What should I do in case of accidental contact with this compound? A3:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

    • Skin Contact: Wash off immediately with plenty of water. If symptoms occur, get medical attention.[1]

    • Ingestion: Clean your mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

  • Q4: How should I handle a small spill of this compound in the lab? A4: For small spills, you should sweep up and shovel the material into a suitable container for disposal.[1] Ensure adequate ventilation during cleanup.

Incompatibilities & Disposal

  • Q1: Are there any chemicals that are incompatible with this compound? A1: While specific incompatibility data for this compound is limited, a similar compound, 4-methylbenzyl alcohol, is incompatible with acids, acid anhydrides, and acid chlorides. It is prudent to avoid these substances when working with this compound.

  • Q2: How should I dispose of waste this compound? A2: Dispose of contents and containers in accordance with local, regional, and national regulations. Waste disposal should be handled by an approved waste disposal plant.

Quantitative Data

PropertyValueSource
Molecular FormulaC9H12O[1][3]
Molecular Weight136.19 g/mol [3]
AppearanceClear, colorless to light yellow liquid
Boiling Point115-117 °C @ 9 mm Hg[5][6]
Density1.028 g/mL at 25 °C[5][6]
Refractive Indexn20/D 1.527 (lit.)[5][6]
Storage TemperatureRoom Temperature[5][6]

Experimental Workflow

Below is a generalized workflow for the safe handling and storage of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a well-ventilated area B->C Proceed to Handling D Dispense this compound C->D E Tightly seal container immediately after use D->E H Clean work area D->H After Experiment Spill Spill Occurs D->Spill Accident Contact Skin/Eye Contact D->Contact Accident F Store in a cool, dry place E->F Proceed to Storage G Keep away from incompatible materials (e.g., strong acids) F->G I Dispose of waste according to institutional guidelines H->I J Absorb spill, collect waste, and decontaminate area Spill->J Follow Spill Protocol K Rinse affected area with water Contact->K Follow First-Aid Measures

Caption: Workflow for the safe handling and storage of this compound.

References

Technical Support Center: Sonication-Induced Degradation of Benzyl Alcohol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzyl (B1604629) alcohol solutions undergoing sonication.

Troubleshooting Guides

This section addresses specific issues you may encounter during the sonication of benzyl alcohol-containing formulations.

Issue 1: Unexpected Peaks Observed in Chromatogram After Sonication

Question: I am using sonication to dissolve my API in a benzyl alcohol-containing vehicle for an HPLC assay. After sonication, I see unexpected peaks in my chromatogram that interfere with my analysis. What could be the cause?

Answer:

Sonication can induce the degradation of benzyl alcohol, leading to the formation of several byproducts. The high-energy acoustic cavitation generates localized hot spots with extreme temperatures and pressures, causing the homolytic cleavage of chemical bonds and the formation of free radicals.

Common Degradation Products:

These degradation products can appear as extraneous peaks in your analytical run, potentially co-eluting with your active pharmaceutical ingredient (API) or other excipients, leading to inaccurate quantification.

Troubleshooting Steps:

  • Confirm the Identity of Unexpected Peaks:

    • Run a blank solution of your benzyl alcohol-containing vehicle with and without sonication.

    • Compare the chromatograms. New peaks appearing only in the sonicated sample are likely degradation products.

    • Use a mass spectrometer (MS) detector coupled with your chromatography system (e.g., GC-MS or LC-MS) to confirm the identity of these peaks by comparing their mass spectra to reference standards of benzaldehyde, benzene, and toluene.[2][3]

  • Optimize Sonication Parameters:

    • Reduce Sonication Time: The extent of degradation is often proportional to the sonication duration.[2] Experiment with shorter sonication times to find the minimum time required to achieve your desired outcome (e.g., complete dissolution).

    • Lower Sonication Power/Amplitude: High power/amplitude increases the intensity of cavitation and can accelerate degradation. Use the lowest effective power setting.

    • Use Pulsed Sonication: Instead of continuous sonication, use a pulsed mode (e.g., 15 seconds on, 30 seconds off). This allows for dissipation of heat and can reduce the rate of degradation.

    • Control Temperature: Keep the sample vessel in an ice bath during sonication to manage the bulk temperature of the solution. Excessive heat can accelerate degradation reactions.

  • Consider Alternative Dissolution Methods:

    • If degradation is unavoidable and interferes with your analysis, consider alternative methods for sample preparation, such as mechanical shaking, vortexing, or gentle heating (if your API is stable at elevated temperatures).

    • For the determination of residual solvents, it is strongly recommended to avoid sonication of benzyl alcohol solutions.[1]

Issue 2: Concerns About the Safety of the Final Formulation Due to Degradation Products

Question: My formulation requires sonication, and I am concerned about the formation of toxic degradation products like benzene. How can I assess and mitigate this risk?

Answer:

The formation of benzene, a known human carcinogen, is a valid safety concern. Regulatory agencies have strict limits on the acceptable daily intake of such impurities.

Risk Assessment and Mitigation:

  • Quantify Benzene Levels: Use a validated analytical method, such as headspace gas chromatography (HS-GC), to accurately quantify the concentration of benzene in your final formulation after sonication.

  • Compare with Regulatory Limits: The FDA advises that if the presence of benzene is unavoidable, its levels should be restricted to 2 parts per million (ppm) for drug products with a daily dose of 10 grams. This limit is to ensure that consumer exposure does not exceed 20 micrograms (mcg) per day.

  • Implement Mitigation Strategies:

    • Follow the sonication optimization steps outlined in Issue 1 to minimize benzene formation.

    • Investigate Formulation Components: The presence of other excipients (the "matrix") can influence the rate of degradation. While specific data is limited, some studies suggest that the presence of a bulk substance can sometimes decrease the amount of degradation products compared to sonicating the solvent alone.[2] Consider evaluating the impact of individual excipients on benzyl alcohol stability under sonication.

    • Consider Antioxidants: While not extensively studied for this specific application, the degradation mechanism involves free radicals. The inclusion of antioxidants could potentially mitigate the degradation, but this would require thorough investigation to ensure no unwanted side reactions occur.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of sonication-induced degradation of benzyl alcohol?

A1: The degradation is primarily caused by acoustic cavitation. The process involves the formation, growth, and violent collapse of microscopic bubbles in the liquid. This collapse generates transient, localized hot spots with temperatures reaching several thousand degrees Celsius and pressures of hundreds of atmospheres. These extreme conditions lead to the pyrolytic cleavage of chemical bonds in the benzyl alcohol molecule, forming highly reactive free radicals. These radicals can then recombine or react with other molecules to form stable degradation products like benzaldehyde, benzene, and toluene.[1][2]

Q2: Does the type of sonicator or its frequency affect the degradation of benzyl alcohol?

A2: Studies have shown that for a range of common laboratory sonicators (28 to 38 kHz and 100 to 200 W), the type of sonicator did not significantly impact the amount of degradation products formed.[2] However, the power and duration of sonication are critical factors. Higher power and longer exposure times lead to greater degradation.

Q3: Can the purity of benzyl alcohol affect the extent of degradation?

A3: Research indicates that the initial purity of benzyl alcohol (ranging from 97.0% to 99.5%) does not significantly influence the amount of benzene, toluene, and benzaldehyde generated during sonication under standard conditions.[2] The degradation is an inherent consequence of the sonochemical process acting on the benzyl alcohol molecule itself.

Q4: Are there any excipients that are known to affect the sonochemical degradation of benzyl alcohol?

A4: The presence of other substances in the solution (the "matrix") can influence degradation. One study observed that the amount of degradation products tended to decrease when bulk pharmaceutical substances were present compared to sonicating benzyl alcohol alone.[2] However, the specific effects of common pharmaceutical excipients like surfactants (e.g., Polysorbate 80, Pluronic F68) or polymers on the sonochemical stability of benzyl alcohol are not well-documented in publicly available literature and would need to be experimentally determined for your specific formulation.

Q5: I am using sonication to prepare a nanoparticle suspension where benzyl alcohol is part of the formulation. What should I be concerned about?

A5: In addition to the chemical degradation of benzyl alcohol, you should also be aware of the potential physical and chemical effects of sonication on your API and other excipients. High-intensity sonication can:

  • Degrade the API or other polymers: The mechanical and thermal stress can cause chain cleavage in polymers or degradation of sensitive APIs.

  • Induce protein aggregation: For biologic drug products, sonication can lead to the formation of protein aggregates that may be immunogenic.

  • Alter nanoparticle morphology: Over-sonication can lead to unintended changes in particle size and morphology.

It is crucial to carefully optimize your sonication parameters (power, time, temperature) to achieve the desired particle characteristics while minimizing the degradation of all formulation components.

Data on Benzyl Alcohol Degradation

The following table summarizes the quantitative data on the formation of degradation products from the sonication of benzyl alcohol as reported in a key study.

ParameterBenzeneTolueneBenzaldehyde
Concentration after 30 min sonication at 38kHz, 200W ~110 ppm~38 ppm~1030 ppm
Data from Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol... Chemical & Pharmaceutical Bulletin.[2]

Experimental Protocols

Protocol: Quantification of Benzyl Alcohol and its Degradation Products by Gas Chromatography (GC)

This protocol provides a framework for quantifying benzyl alcohol and its primary degradation products (benzene, toluene, benzaldehyde). This method should be validated for your specific formulation.

1. Materials and Reagents:

  • Benzyl alcohol (of the same grade used in your formulation)

  • Reference standards for benzene, toluene, and benzaldehyde

  • A suitable solvent for dilution that does not co-elute with the analytes (e.g., chloroform, if compatible with your system)

  • Internal standard (e.g., 4-chlorocresol), if required for your quantitation method

2. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for separating the analytes (e.g., 5% diphenyl, 95% dimethylsiloxane).

3. Standard Preparation:

  • Prepare a stock solution containing known concentrations of benzyl alcohol, benzene, toluene, and benzaldehyde in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analytes in your sonicated samples.

4. Sample Preparation:

  • Unsonicated Control: Prepare your formulation as usual but omit the sonication step. Dilute an aliquot with the chosen solvent to a suitable concentration.

  • Sonicated Sample: Subject your formulation to your standard sonication protocol. Immediately after, dilute an aliquot with the chosen solvent to the same concentration as the unsonicated control.

5. GC Method Parameters (Example):

  • Column: 30 m x 0.53 mm i.d., 5.0 µm film thickness (e.g., SPB-5)

  • Injector Temperature: 140°C

  • Detector Temperature (FID): 260°C

  • Oven Program: 35°C for 10 min, ramp to 175°C at 4°C/min, then to 260°C at 35°C/min, hold for 16 min.

  • Carrier Gas: Helium

  • Injection Volume: 1.0 µL (These parameters are based on a published method and should be optimized for your specific instrument and formulation.)[2]

6. Analysis and Calculation:

  • Inject the calibration standards to generate a calibration curve for each analyte.

  • Inject the unsonicated and sonicated samples.

  • Identify and integrate the peaks corresponding to benzyl alcohol and the degradation products based on their retention times from the standard runs.

  • Quantify the concentration of each analyte in your samples using the calibration curve. The difference in concentrations between the sonicated and unsonicated samples will represent the amount of degradation.

Visualizations

Sonication-Induced Degradation Pathway of Benzyl Alcohol cluster_input Inputs cluster_mechanism Mechanism cluster_products Degradation Products BenzylAlcohol Benzyl Alcohol Solution Sonication Sonication (Acoustic Cavitation) BenzylAlcohol->Sonication is subjected to HotSpots Localized Hot Spots (High T & P) Sonication->HotSpots creates Radicals Free Radical Formation HotSpots->Radicals leads to Benzaldehyde Benzaldehyde Radicals->Benzaldehyde forms Benzene Benzene Radicals->Benzene forms Toluene Toluene Radicals->Toluene forms Other Other Products (e.g., Phenol, Oxalic Acid) Radicals->Other forms

Caption: Degradation pathway of benzyl alcohol under sonication.

Troubleshooting Workflow for Sonication-Induced Degradation Start Start: Unexpected analytical result or concern about degradation Confirm 1. Confirm Degradation (Sonicate blank vehicle, use GC-MS) Start->Confirm DegradationConfirmed Degradation Confirmed? Confirm->DegradationConfirmed NoDegradation No Degradation. Investigate other sources (e.g., API, other excipients) DegradationConfirmed->NoDegradation No Optimize 2. Optimize Sonication Process DegradationConfirmed->Optimize Yes SubOptimize Reduce Time Lower Power/Amplitude Use Pulsed Mode Control Temperature Optimize->SubOptimize Evaluate 3. Re-evaluate Degradation (Quantify with validated method) Optimize->Evaluate Acceptable Degradation Acceptable? (Below safety limits, no interference) Evaluate->Acceptable End End: Process Optimized Acceptable->End Yes Alternative 4. Consider Alternative Methods (e.g., Shaking, Vortexing) Acceptable->Alternative No Alternative->End

Caption: Troubleshooting workflow for sonication issues.

References

Technical Support Center: Optimizing Yield for the Reduction of 4-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 4-ethylbenzaldehyde (B1584596). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction yields.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during the reduction of 4-ethylbenzaldehyde to 4-ethylbenzyl alcohol.

Guide 1: Catalytic Hydrogenation Issues

Problem: Low yield or incomplete conversion of 4-ethylbenzaldehyde.

Potential Cause Suggested Solution
Inactive or Poisoned Catalyst Use a fresh batch of catalyst, such as 5% or 10% Palladium on Carbon (Pd/C).[1] Catalyst poisoning can occur from impurities (e.g., sulfur compounds) in the starting material or solvent; purify the 4-ethylbenzaldehyde by distillation if necessary.[1]
Insufficient Catalyst Loading Increase the catalyst loading (typically 5-10 mol% for Pd/C).[1]
Inadequate Hydrogen Supply Ensure the reaction vessel is properly sealed. For reactions at atmospheric pressure, using a double-layered balloon for hydrogen is recommended to prevent leaks.[1] If using a pressurized system, verify that it maintains the set pressure.[1]
Low Reaction Temperature While many hydrogenations proceed at room temperature, gentle warming can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[1]

Problem: Significant formation of 4-ethyltoluene (B166476) (over-reduction/hydrogenolysis).

Potential Cause Suggested Solution
Prolonged Reaction Time Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as all the 4-ethylbenzaldehyde has been consumed to prevent further reduction of the desired alcohol product.[1]
Harsh Reaction Conditions High hydrogen pressure and/or high temperature can favor hydrogenolysis.[1] Conduct the reaction under milder conditions, such as atmospheric pressure and room temperature.[1]
Highly Active Catalyst Palladium on carbon (Pd/C) can sometimes be too active. Consider a more selective catalyst, such as Pd on calcium carbonate (CaCO₃) or alumina (B75360) (Al₂O₃).[1]

Problem: Formation of byproducts from aromatic ring hydrogenation.

Potential Cause Suggested Solution
Incorrect Catalyst Choice Rhodium (Rh) and Ruthenium (Ru) based catalysts are known to be highly active for hydrogenating aromatic rings. Avoid these and use Palladium (Pd) or Platinum (Pt) catalysts for better selectivity towards the aldehyde group.[1]
High Pressure and Temperature These conditions favor the hydrogenation of the aromatic system. Use the mildest conditions possible (low pressure and temperature) that still allow for a reasonable reaction rate.[1]
Guide 2: Sodium Borohydride (B1222165) (NaBH₄) Reduction Issues

Problem: Low or no conversion of 4-ethylbenzaldehyde.

Potential Cause Suggested Solution
Degraded NaBH₄ Sodium borohydride can decompose upon exposure to moisture. Use a fresh, unopened container of NaBH₄.
Inappropriate Solvent While NaBH₄ reductions are often performed in protic solvents like methanol (B129727) or ethanol (B145695), the reagent is more stable in aprotic solvents like THF.[2] Ensure the solvent is of high purity.
Insufficient Reagent Use a slight excess of NaBH₄ (typically 1.2-1.5 equivalents) to ensure complete reduction.[2]

Problem: Complicated work-up or low isolated yield.

Potential Cause Suggested Solution
Inefficient Quenching After the reaction is complete, quench the excess NaBH₄ by slowly adding aqueous acid (e.g., 1N HCl) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.[2][3]
Emulsion during Extraction If an emulsion forms during the extraction with an organic solvent, adding brine (saturated NaCl solution) can help to break it.
Product Loss Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[2]

Frequently Asked Questions (FAQs)

Q1: Which reduction method is better for 4-ethylbenzaldehyde: catalytic hydrogenation or sodium borohydride? A1: The choice depends on the scale of the reaction and the available equipment. Catalytic hydrogenation is often used for larger scale reactions and is considered a "greener" method as it produces water as the only byproduct. However, it requires specialized equipment for handling hydrogen gas and is susceptible to catalyst poisoning.[1] Sodium borohydride (NaBH₄) is a convenient and highly selective reagent for laboratory-scale reductions of aldehydes and ketones, and it does not require special pressure equipment.[3][4]

Q2: My starting material, 4-ethylbenzaldehyde, is a pale yellow color. Can I still use it for the reduction? A2: A pale yellow color may indicate the presence of impurities, most likely the over-oxidation product, 4-ethylbenzoic acid, which forms upon exposure to air.[5] While it might still be usable for some applications, for optimal yield and purity of the final product, it is recommended to purify the aldehyde by fractional vacuum distillation before use.[5][6]

Q3: How can I monitor the progress of the reduction reaction? A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting 4-ethylbenzaldehyde. The reaction is complete when the spot corresponding to the starting material has disappeared. The product, this compound, will have a different Rf value. Gas Chromatography (GC) can also be used for more quantitative monitoring.[1]

Q4: What are the main side reactions to be aware of? A4: For catalytic hydrogenation, the primary side reaction is the over-reduction (hydrogenolysis) of the desired this compound to 4-ethyltoluene.[1] Under harsh conditions, hydrogenation of the aromatic ring can also occur.[1] For NaBH₄ reductions, side reactions are less common under standard conditions due to its high selectivity for aldehydes and ketones.[2]

Q5: How can I purify the final product, this compound? A5: After the reaction work-up, the crude product can be purified by several methods. For small-scale laboratory purifications, column chromatography on silica (B1680970) gel is very effective.[7] For larger quantities, fractional distillation under reduced pressure is a suitable method.[6]

Quantitative Data Summary

Parameter Catalytic Hydrogenation (Pd/C) Sodium Borohydride (NaBH₄) Reduction Reference
Typical Reagent Stoichiometry 5-10 mol% catalyst1.2 - 2.0 equivalents[1][8]
Typical Solvent Ethanol, Ethyl AcetateMethanol, Ethanol, THF[1][2]
Typical Temperature Room Temperature to gentle warming0 °C to Room Temperature[1][2]
Typical Reaction Time 1 - 24 hours (monitor by TLC/GC)30 minutes - 4 hours (monitor by TLC)[1][2][8]
Boiling Point of Product This compound: ~235 °C (atm)This compound: ~235 °C (atm)

Experimental Protocols

Protocol 1: Reduction via Catalytic Hydrogenation with Pd/C
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on Carbon (5-10 mol%). Seal the flask with a septum.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) to remove oxygen.

  • Reagent Addition: Add a degassed solvent (e.g., ethanol or ethyl acetate) via syringe, followed by the 4-ethylbenzaldehyde (1.0 equivalent).

  • Hydrogen Introduction: Connect the flask to a hydrogen-filled balloon. Carefully evacuate the inert gas and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[1]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.[1]

  • Work-up: Once complete, carefully vent the excess hydrogen into a fume hood and purge the flask with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite® to dry, as it can be pyrophoric.[1] Wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Protocol 2: Reduction with Sodium Borohydride (NaBH₄)
  • Reaction Setup: Dissolve 4-ethylbenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.[8]

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 equivalents) to the stirred solution in small portions.[2]

  • Reaction: Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the progress by TLC. The reaction is typically complete within 1-2 hours.[2][8]

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add 1N HCl or saturated aqueous NH₄Cl to quench the excess NaBH₄.[2]

  • Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by column chromatography or distillation if required.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Pd/C Catalyst to Flask prep2 Purge with Inert Gas (Ar/N₂) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Add 4-Ethylbenzaldehyde prep3->prep4 react1 Evacuate & Backfill with H₂ (3x) prep4->react1 react2 Stir Vigorously under H₂ Balloon react1->react2 react3 Monitor Reaction by TLC/GC react2->react3 workup1 Vent H₂ & Purge with Inert Gas react3->workup1 workup2 Filter through Celite to Remove Pd/C workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify by Chromatography/Distillation workup3->workup4

Caption: Experimental workflow for the catalytic hydrogenation of 4-ethylbenzaldehyde.

G cluster_causes cluster_solutions start Low Yield or Incomplete Reaction cause1 Over-reduction to 4-Ethyltoluene? start->cause1 Yes cause2 Aromatic Ring Hydrogenation? start->cause2 Yes cause3 Starting Material Still Present? start->cause3 Yes sol1 - Monitor reaction (TLC/GC) - Stop when aldehyde is consumed - Use milder conditions (↓ Temp, ↓ Pressure) cause1->sol1 sol2 - Avoid Rh/Ru catalysts - Use Pd or Pt catalysts - Use mildest conditions possible cause2->sol2 sol3 - Check H₂ supply - Check for catalyst poisoning - Increase catalyst loading cause3->sol3

Caption: Troubleshooting logic for catalytic hydrogenation side products and low yield.

G cluster_prep Preparation & Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 4-Ethylbenzaldehyde in Solvent prep2 Cool to 0 °C prep1->prep2 prep3 Slowly Add NaBH₄ prep2->prep3 prep4 Stir and Monitor by TLC prep3->prep4 workup1 Quench with Acid/NH₄Cl at 0 °C prep4->workup1 workup2 Concentrate workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 purify1 Wash & Dry Organic Layers workup3->purify1 purify2 Concentrate to Yield Crude Product purify1->purify2 purify3 Purify by Chromatography/Distillation purify2->purify3

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of aromatic alcohols. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of aromatic alcohols?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is problematic because it can decrease resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall sensitivity of the analysis.[1][3] For aromatic alcohols, which can be part of complex mixtures, poor peak shape can significantly compromise the accuracy of analytical results.[1]

Q2: What are the primary causes of peak tailing when analyzing aromatic alcohols?

A2: The most common causes of peak tailing for aromatic alcohols are related to secondary interactions with the stationary phase and issues with the mobile phase.[1][4] Aromatic alcohols, being polar compounds, are susceptible to strong interactions with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[1][4][5] Other significant causes include:

  • Improper mobile phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of either the aromatic alcohol's hydroxyl group or the residual silanol groups on the stationary phase, causing secondary interactions and peak tailing.[1][6]

  • Column contamination or degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that lead to tailing.[1][3] A void at the column inlet can also disrupt the packed bed and cause peak distortion.[3][7]

  • Column overloading: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[1][3]

  • Extra-column effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3]

  • Sample solvent mismatch: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[8]

Q3: How do residual silanol groups on the column cause peak tailing with aromatic alcohols?

A3: Silica (B1680970), the base material for most reversed-phase HPLC columns, has silanol groups (Si-OH) on its surface.[4][5] During the manufacturing of columns like C18, most of these silanols are chemically bonded with the stationary phase, but some unreacted silanols, known as residual silanols, always remain.[2][4] These residual silanols are acidic and can become ionized (negatively charged) at mobile phase pH values above 3-4.[8][9][10] Aromatic alcohols are weakly acidic and can interact with these ionized silanols through hydrogen bonding or dipole-dipole interactions. This secondary retention mechanism holds some of the analyte molecules longer than the primary reversed-phase mechanism, resulting in a tailed peak.[5][11]

Q4: How does the mobile phase pH affect the peak shape of aromatic alcohols?

A4: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like aromatic alcohols.[6][12][13] The goal is to maintain the analyte in a single, non-ionized form. Aromatic alcohols are weak acids, so at a lower pH (e.g., pH 2.5-3.5), their hydroxyl group will be protonated (non-ionized).[3][4] Similarly, a low pH will suppress the ionization of the acidic residual silanol groups on the column packing.[4][9] By keeping both the analyte and the silanols in a neutral state, undesirable secondary ionic interactions are minimized, leading to more symmetrical peaks.[9][10] Operating at a pH close to the pKa of the aromatic alcohol can result in the presence of both ionized and non-ionized forms, leading to peak distortion.[13]

Q5: Can the choice of organic modifier in the mobile phase influence peak tailing?

A5: Yes, the choice of organic modifier can influence peak shape. Methanol (B129727), being a protic solvent, is more effective at shielding the residual silanol groups on the stationary phase through hydrogen bonding compared to acetonitrile (B52724).[5] This can reduce the opportunity for secondary interactions with polar analytes like aromatic alcohols and potentially lead to more symmetrical peaks. Significant changes in tailing can be observed when switching between alcohols and acetonitrile as the organic modifier.[14]

Troubleshooting Guide

If you are observing peak tailing in the HPLC analysis of aromatic alcohols, follow this systematic troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow start Peak Tailing Observed for Aromatic Alcohols q1 Are all peaks in the chromatogram tailing? start->q1 system_check Systematic Issue Likely: 1. Check for extra-column volume (tubing length/ID). 2. Inspect for leaks or bad connections. 3. Suspect column void or contamination. q1->system_check all_tail analyte_specific Analyte-Specific Issue: Focus on chemical interactions. q1->analyte_specific some_tail all_tail YES some_tail NO q2 Is the mobile phase pH optimized (typically pH 2.5-3.5)? system_check->q2 analyte_specific->q2 adjust_ph Action: Adjust Mobile Phase pH 1. Lower pH to 2.5-3.5 using an appropriate acid (e.g., formic acid, TFA). 2. Ensure the buffer concentration is adequate (10-25 mM). q2->adjust_ph ph_no q3 Are you using a modern, high-purity, end-capped silica column? q2->q3 ph_yes ph_no NO ph_yes YES solution Peak Shape Improved adjust_ph->solution change_column Action: Change Column 1. Switch to a column with a base-deactivated or end-capped stationary phase. 2. Consider a column with a different stationary phase (e.g., polymer-based). q3->change_column column_no q4 Is the sample concentration and solvent appropriate? q3->q4 column_yes column_no NO column_yes YES change_column->solution adjust_sample Action: Modify Sample Preparation 1. Reduce sample concentration (dilute the sample). 2. Dissolve the sample in the initial mobile phase. q4->adjust_sample sample_no final_check Further Investigation: 1. Flush or replace the column to remove contamination. 2. Try methanol instead of acetonitrile as the organic modifier. 3. Check for co-eluting impurities. q4->final_check sample_yes sample_no NO sample_yes YES adjust_sample->solution final_check->solution

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in the HPLC analysis of aromatic alcohols.

Data on Factors Affecting Peak Shape

The following table summarizes the expected impact of key parameters on the peak shape of aromatic alcohols. The asymmetry factor (As) is used to quantify peak tailing, where a value of 1.0 is perfectly symmetrical, and values greater than 1.2 are generally considered tailing.[2][9]

ParameterCondition 1Expected Asymmetry Factor (As)Condition 2Expected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 7.0> 1.5pH 3.01.0 - 1.3Lowering the pH suppresses the ionization of residual silanol groups, minimizing secondary interactions.[9]
Column Type Standard Silica C18> 1.4End-capped, high-purity Silica C181.0 - 1.2End-capping chemically blocks many of the residual silanol groups, reducing active sites for secondary interactions.[4][9]
Sample Concentration High (e.g., > 1 mg/mL)> 1.3Low (e.g., < 0.1 mg/mL)1.0 - 1.2High sample concentration can lead to column overloading and peak distortion.[3][15]
Sample Solvent 100% Acetonitrile> 1.3 (for early peaks)Initial Mobile Phase1.0 - 1.2Injecting in a solvent stronger than the mobile phase can cause poor peak shape.[8]
Organic Modifier AcetonitrilePotentially higherMethanolPotentially lowerMethanol can better mask residual silanols through hydrogen bonding, reducing tailing.[5]

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

This protocol details the steps to investigate the effect of mobile phase pH on the peak shape of an aromatic alcohol.

  • Prepare Mobile Phases:

    • Prepare an aqueous buffer (e.g., 20 mM phosphate (B84403) or formate) and adjust the pH to three different levels: 7.0, 4.5, and 3.0. Measure the pH of the aqueous portion before mixing with the organic modifier.[16]

    • Prepare three mobile phases by mixing the buffered aqueous solutions with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50).

  • Prepare Standard Solution:

    • Prepare a standard solution of the aromatic alcohol of interest at a concentration of approximately 0.1 mg/mL, dissolved in the mobile phase with the lowest organic content (or the initial mobile phase composition if using a gradient).

  • System Equilibration and Analysis:

    • Equilibrate the HPLC system with the mobile phase at pH 7.0 for at least 15-20 column volumes.

    • Inject the standard solution and record the chromatogram.

    • Repeat the equilibration and injection process for the mobile phases at pH 4.5 and pH 3.0.

  • Data Analysis:

    • Measure the asymmetry factor (or USP tailing factor) for the aromatic alcohol peak at each pH condition.

    • Compare the peak shapes and select the pH that provides the most symmetrical peak (As closest to 1.0).

Interaction_Diagram cluster_0 Stationary Phase Surface (High pH) cluster_1 Stationary Phase Surface (Low pH) SiO- Ionized Silanol (SiO⁻) C18_1 C18 Chain SiOH Protonated Silanol (SiOH) C18_2 C18 Chain Aromatic_Alcohol Aromatic Alcohol (Ar-OH) Aromatic_Alcohol->SiO- Secondary Interaction (Causes Tailing) Aromatic_Alcohol->C18_1 Primary Interaction (Reversed-Phase) Aromatic_Alcohol_2 Aromatic Alcohol (Ar-OH) Aromatic_Alcohol_2->C18_2 Ideal Primary Interaction (Symmetrical Peak)

Caption: The effect of mobile phase pH on interactions between aromatic alcohols and a C18 stationary phase.

References

Validation & Comparative

4-Ethylbenzyl alcohol vs. 4-Methylbenzyl alcohol reactivity comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 4-ethylbenzyl alcohol and 4-methylbenzyl alcohol in key organic transformations.

Executive Summary: A Tale of Two Electron-Donating Groups

The reactivity of the benzylic alcohol moiety is significantly influenced by the electronic properties of the substituent at the para position of the aromatic ring. Both the methyl (-CH₃) and ethyl (-CH₂CH₃) groups are electron-donating, which generally enhances the reactivity of the alcohol in reactions that involve the formation of a positive charge at the benzylic position, such as oxidation and acid-catalyzed esterification or etherification.

The subtle difference in their reactivity stems from the two primary modes of electron donation: the inductive effect and hyperconjugation. The ethyl group possesses a slightly stronger electron-donating inductive effect (+I) than the methyl group. Conversely, the methyl group is capable of a greater degree of hyperconjugation, a stabilizing interaction involving the overlap of C-H σ-bonds with the π-system of the ring.

In many electrophilic aromatic substitution reactions, the hyperconjugation of the methyl group is often considered to have a slightly greater activating effect than the inductive effect of the ethyl group. For reactions at the benzylic position, such as oxidation, the stabilization of a partial positive charge in the transition state is paramount. A kinetic study on the oxidation of para-substituted benzyl (B1604629) alcohols by acidified dichromate established a reactivity order where electron-donating groups accelerate the reaction, with 4-methylbenzyl alcohol being more reactive than the unsubstituted benzyl alcohol.[1] While this study did not include this compound, the principles of physical organic chemistry allow for a reasoned comparison.

Theoretical Reactivity Comparison

Property4-Methylbenzyl AlcoholThis compoundImpact on Reactivity
Inductive Effect (+I) WeakerStrongerThe stronger +I effect of the ethyl group donates more electron density through the sigma bond network, which should increase reactivity.
Hyperconjugation Stronger (3 α-hydrogens)Weaker (2 α-hydrogens)The greater hyperconjugation of the methyl group provides more effective stabilization of any developing positive charge on the benzene (B151609) ring, which can enhance reactivity.
Steric Hindrance LowerHigherThe slightly larger size of the ethyl group could introduce minor steric hindrance, potentially slowing down reactions where a bulky reagent approaches the benzylic alcohol.
Predicted Overall Reactivity Slightly higher in many casesSlightly lower in many casesThe dominant electronic effect (induction vs. hyperconjugation) will dictate the overall reactivity. In many reactions involving the benzylic position, the effects are very similar, leading to comparable reactivity.

Comparative Performance in Key Reactions

Oxidation

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. The reaction mechanism often involves the formation of a transition state with a partial positive charge on the benzylic carbon. Electron-donating groups stabilize this transition state, thereby increasing the reaction rate.

Based on the established reactivity trend for the oxidation of para-substituted benzyl alcohols (p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂), it is evident that the methyl group accelerates the reaction compared to an unsubstituted benzyl alcohol.[1] Given that the ethyl group is also electron-donating, this compound is also expected to be more reactive than benzyl alcohol. The fine balance between the stronger inductive effect of the ethyl group and the superior hyperconjugation of the methyl group makes a definitive a priori prediction of their relative rates challenging without direct experimental data. However, the difference in reactivity is expected to be minimal.

Oxidation_Pathway cluster_transition_state Transition State 4-Alkylbenzyl_Alcohol 4-Alkylbenzyl Alcohol (Alkyl = Methyl or Ethyl) TS Transition State (Partial positive charge on benzylic carbon) 4-Alkylbenzyl_Alcohol->TS Rate-determining step Oxidant Oxidizing Agent (e.g., CrO₃, KMnO₄, TEMPO) Oxidant->TS 4-Alkylbenzaldehyde 4-Alkylbenzaldehyde TS->4-Alkylbenzaldehyde Reduced_Oxidant Reduced Oxidant TS->Reduced_Oxidant

Figure 1: Generalized pathway for the oxidation of 4-alkylbenzyl alcohols.
Esterification

The acid-catalyzed esterification of alcohols proceeds through a protonated alcohol intermediate, followed by nucleophilic attack by the carboxylic acid. Electron-donating groups on the benzyl alcohol can increase the basicity of the hydroxyl oxygen, facilitating protonation. However, they also stabilize the benzylic carbocation that could be formed in an alternative Sₙ1-type mechanism, which can be relevant for benzylic alcohols. In either mechanistic scenario, electron-donating groups are generally expected to enhance the rate of esterification. The relative rates of this compound and 4-methylbenzyl alcohol would again depend on the subtle balance of inductive and hyperconjugative effects.

Esterification_Workflow Start Start: 4-Alkylbenzyl Alcohol + Carboxylic Acid Protonation Protonation of Alcohol Oxygen (Acid Catalyst) Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Carboxylic Acid Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation End End: 4-Alkylbenzyl Ester + Water Deprotonation->End

Figure 2: Experimental workflow for acid-catalyzed esterification.
Etherification

Similar to esterification, acid-catalyzed etherification of benzyl alcohols can proceed via either an Sₙ1 or Sₙ2 mechanism. In the Sₙ1 pathway, the rate-determining step is the formation of a benzylic carbocation, which is stabilized by electron-donating groups. In the Sₙ2 pathway, the nucleophilic attack of another alcohol molecule on the protonated benzyl alcohol is the key step. In both cases, the electron-donating nature of the methyl and ethyl groups is expected to increase the reaction rate compared to unsubstituted benzyl alcohol.

Experimental Protocols

While direct comparative data is elusive, the following are representative experimental protocols for the oxidation and esterification of substituted benzyl alcohols, which can be adapted for a comparative study of this compound and 4-methylbenzyl alcohol.

Protocol 1: Oxidation of 4-Methylbenzyl Alcohol with a Palladium Catalyst

This protocol is adapted from a procedure for the mild and convenient Pd-mediated aerobic oxidation of 4-methylbenzyl alcohol.

Materials:

  • 4-Methylbenzyl alcohol

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of 4-methylbenzyl alcohol (30 mg, 0.25 mmol), Pd(OAc)₂ (6.1 mg, 0.03 mmol), and Et₃N (3.5 µL, 0.03 mmol) in THF (5 mL) is prepared in a round-bottom flask.

  • The mixture is stirred at 20°C.

  • The reaction progress can be monitored by taking samples at various time intervals (e.g., 30 min, 7 h, 14 h, 16 h, 17 h, and 24 h) for analysis by NMR.

  • For analysis, the samples are concentrated to dryness under vacuum, and the obtained crude mixtures are analyzed by ¹H NMR to determine the conversion percentage by integrating the methyl signal of the product (4-methylbenzaldehyde) against the methyl signals of the starting material and the product.

To perform a comparative study, an identical procedure should be carried out with this compound, and the conversion rates at each time point should be compared.

Protocol 2: Esterification of Benzyl Alcohol with Acetic Acid

This protocol is a general procedure for the esterification of benzyl alcohol and can be applied to its substituted derivatives.

Materials:

  • 4-Alkylbenzyl alcohol (4-methylbenzyl alcohol or this compound)

  • Acetic acid

  • A solid acid catalyst (e.g., Amberlyst-15)

  • Toluene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, the 4-alkylbenzyl alcohol, acetic acid (in a desired molar ratio, e.g., 1:2), and the acid catalyst (e.g., 5-10 wt% of the total reactants) are combined in a suitable solvent like toluene.

  • The reaction mixture is heated to reflux with stirring.

  • The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC) or by titrating the remaining acetic acid with a standard solution of sodium hydroxide.

  • The relative reactivity can be determined by comparing the initial reaction rates or the yields of the corresponding esters at a specific time point for both 4-methylbenzyl alcohol and this compound under identical conditions.

Conclusion

References

Structure-Activity Relationship of 4-Ethylbenzyl Alcohol Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to designing and optimizing novel therapeutic agents. This guide provides a comparative analysis of 4-Ethylbenzyl alcohol analogs, focusing on their antibacterial properties. By examining the impact of various substitutions on the benzyl (B1604629) ring, we aim to elucidate the key structural features governing their biological activity.

Comparative Analysis of Antibacterial Activity

A study by Sulaiman et al. (2020) provides valuable insights into the antibacterial effects of a series of 4-substituted benzyl alcohol analogs. While this compound was not explicitly tested, the study of analogs with varying electronic and steric properties at the para-position offers a strong foundation for understanding the SAR of this class of compounds. The antibacterial activity was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, with the results summarized in the table below.

Compound IDR Group (para-position)S. aureus Zone of Inhibition (mm)P. aeruginosa Zone of Inhibition (mm)
1 -H815
2 -Cl1025
3 -NO₂1235
4 -OCH₃818
5 -CH₃Not TestedNot Tested
Amoxicillin (Standard) -Not Reported30

Data extracted from Sulaiman et al. (2020).

From this data, a preliminary SAR can be established:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the para-position appears to enhance antibacterial activity. The nitro group (-NO₂), a strong electron-withdrawing group, resulted in the largest zones of inhibition against both bacterial strains. The chloro group (-Cl), also electron-withdrawing, showed a significant increase in activity compared to the unsubstituted analog.

  • Influence of Electron-Donating Groups: The methoxy (B1213986) group (-OCH₃), an electron-donating group, did not significantly improve activity against S. aureus compared to the unsubstituted analog and showed only a modest increase against P. aeruginosa.

  • Gram-Negative vs. Gram-Positive Activity: All tested analogs demonstrated greater efficacy against the Gram-negative bacterium P. aeruginosa compared to the Gram-positive S. aureus.

Based on these findings, it can be hypothesized that a 4-ethyl substituent, being a weak electron-donating group, might exhibit antibacterial activity comparable to or slightly better than the unsubstituted benzyl alcohol. However, its efficacy would likely be lower than analogs bearing strong electron-withdrawing groups.

Experimental Protocols

Synthesis of 4-Substituted Benzyl Alcohol Analogs

The synthesis of the benzyl alcohol analogs was achieved through the reduction of the corresponding 4-substituted benzaldehydes using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695).

General Procedure:

  • The appropriate 4-substituted benzaldehyde (B42025) (1.0 eq) was dissolved in ethanol (10 mL).

  • Sodium borohydride (1.5 eq) was added portion-wise to the solution at 0 °C with stirring.

  • The reaction mixture was then stirred at room temperature for 2-4 hours, and the progress was monitored by thin-layer chromatography.

  • Upon completion, the reaction was quenched by the addition of distilled water.

  • The product was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the corresponding benzyl alcohol.

Antibacterial Activity Assay (Disc Diffusion Method)

The antibacterial activity of the synthesized compounds was determined using the disc diffusion method.

  • Bacterial cultures of S. aureus and P. aeruginosa were prepared and standardized.

  • Muller-Hinton agar (B569324) plates were uniformly inoculated with the bacterial suspension.

  • Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of each test compound (at a concentration of 10⁻¹ mg/mL) and placed on the agar surface.

  • A standard antibiotic disc (Amoxicillin) was used as a positive control.

  • The plates were incubated at 37 °C for 24 hours.

  • The antibacterial activity was evaluated by measuring the diameter of the zone of inhibition around each disc in millimeters.

Postulated Mechanism of Action and Signaling Pathway

Benzyl alcohol and its derivatives are known to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane, leading to cell lysis.[1] Furthermore, the study by Sulaiman et al. suggests a potential interaction with a key enzyme in the bacterial cell wall synthesis pathway: glucosamine-6-phosphate synthase (GlcN-6-P synthase). This enzyme is crucial for the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for peptidoglycan, a vital component of the bacterial cell wall.

Below is a diagram illustrating the proposed mechanism of action and the relevant pathway.

bacterial_cell_wall_synthesis cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Benzyl Alcohol Analogs Fructose-6-P Fructose-6-P GlcN-6-P_Synthase Glucosamine-6-phosphate Synthase Fructose-6-P->GlcN-6-P_Synthase Glutamine Glutamine Glutamine->GlcN-6-P_Synthase GlcN-6-P Glucosamine-6-phosphate GlcN-6-P_Synthase->GlcN-6-P UDP-GlcNAc UDP-N-acetylglucosamine GlcN-6-P->UDP-GlcNAc Multiple Steps Peptidoglycan Peptidoglycan UDP-GlcNAc->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Analogs 4-Substituted Benzyl Alcohol Analogs Analogs->GlcN-6-P_Synthase Inhibition

Caption: Proposed inhibition of bacterial cell wall synthesis by 4-substituted benzyl alcohol analogs.

This guide provides a foundational understanding of the structure-activity relationship of this compound analogs based on available data for structurally similar compounds. Further research involving the synthesis and comprehensive biological evaluation of a dedicated series of 4-alkylbenzyl alcohols is warranted to fully elucidate their therapeutic potential.

References

Biological Activity of 4-Ethylbenzyl Alcohol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzyl alcohol and its derivatives represent a class of organic compounds with potential for diverse biological activities. While research directly investigating this compound derivatives is limited, the broader family of benzyl (B1604629) alcohol derivatives has demonstrated a wide range of pharmacological effects, including antimicrobial, antioxidant, cytotoxic, and neurological activities. This guide provides a comparative overview of the biological activities of various benzyl alcohol derivatives to infer the potential therapeutic applications of this compound analogs. The data presented is based on structurally similar compounds and aims to guide future research in this area.

Comparative Biological Activities

The biological activities of benzyl alcohol derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. The following sections summarize the observed activities in derivatives that can serve as a reference for predicting the potential of this compound derivatives.

Antimicrobial Activity

Benzyl alcohol and its derivatives are known for their antibacterial and antifungal properties.[1] For instance, 2-hydroxybenzyl alcohol has shown moderate antibacterial activity against Bacillus subtilis, S. aureus, and E. coli.[1] The introduction of different functional groups can modulate this activity.

Table 1: Antimicrobial Activity of Benzyl Alcohol Derivatives

CompoundTest OrganismActivityReference
2-Hydroxybenzyl alcoholBacillus subtilis, S. aureus, E. coliModerate antibacterial activity[1]
Benzyl alcohol derivativesP. aeruginosa, S. aureusGenerally potent[1]
Substituted Benzyl Acetate DerivativesStaphylococcus aureus, Shigella spp.Varied antibacterial activity[1]
Antioxidant Activity

Several hydroxybenzyl alcohol isomers have been studied for their ability to scavenge free radicals and protect against oxidative stress.[2] 4-Hydroxybenzyl alcohol (4-HBA) and 2-hydroxybenzyl alcohol (2-HBA) have been identified as potent antioxidants, with their efficacy being comparable to alpha-tocopherol.[2]

Table 2: Antioxidant Activity of Hydroxybenzyl Alcohol Derivatives

CompoundAssayKey FindingsReference
4-Hydroxybenzyl alcohol (4-HBA)Radical scavenging, lipid peroxidation inhibitionPotent antioxidant, protects against oxidative stress[2]
2-Hydroxybenzyl alcohol (2-HBA)Radical scavenging, lipid peroxidation inhibitionPotent antioxidant, protects against oxidative stress[2]
4-Methoxybenzyl alcohol (4-MA)In vitro antioxidant assaysContributes to neuroprotective effects through antioxidant activities[3]
Cytotoxic Activity

The cytotoxic effects of benzaldehydes and benzyl alcohol derivatives against various human cancer cell lines have been investigated. The potency of these compounds appears to be dependent on the specific substitutions and the cancer cell line being tested.

Table 3: Cytotoxic Activity of Benzyl Alcohol Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Synthetic Benzyl AlcoholsMDA-MB231 (Breast)35.40 ± 4.2[4]
Synthetic Benzyl AlcoholsVarious59.90 ± 3.9 - 82.70 ± 6.7[4]
Neurological Activity

Certain benzyl alcohol derivatives have shown significant effects on the central nervous system. For example, 4-hydroxybenzyl alcohol has demonstrated neuroprotective effects in models of cerebral ischemia.[5] Furthermore, 4-methoxybenzyl alcohol has been shown to ameliorate microenvironments of neurovascular units after cerebral ischemia-reperfusion injury.[3]

Table 4: Neurological Activity of Benzyl Alcohol Derivatives

CompoundBiological EffectProposed MechanismReference
4-Hydroxybenzyl alcohol (4-HBA)Neuroprotection, Anti-epileptogenicUpregulation of antioxidant proteins, anti-apoptosis[5]
4-Methoxybenzyl alcohol (4-MA)Neuroprotection, AngiogenesisInhibition of antioxidant and anti-apoptotic activities, regulation of VEGF-Ang/Tie2 balance[3][6]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide.

Antimicrobial Activity Assessment (Disc Diffusion Method)
  • Preparation of Bacterial Suspension: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plates: The surface of Mueller-Hinton agar plates is evenly inoculated with the bacterial suspension using a sterile cotton swab.

  • Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 10 mg/mL in a suitable solvent). The discs are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The results are compared with a standard antibiotic as a positive control.[7][8]

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. The total volume is adjusted with methanol.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies s1 Synthesis of This compound derivatives s2 Purification & Structural Analysis (NMR, MS, etc.) s1->s2 a1 Antimicrobial Assays s2->a1 a2 Antioxidant Assays s2->a2 a3 Cytotoxicity Assays s2->a3 a4 Enzyme Inhibition Assays s2->a4 m1 Signaling Pathway Analysis a1->m1 a2->m1 a3->m1 m2 In vivo Animal Models m1->m2

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

neuroprotection_pathway 4-HBA 4-HBA PI3K/Akt PI3K/Akt 4-HBA->PI3K/Akt activates Nrf2 Nrf2 PI3K/Akt->Nrf2 activates Anti-apoptotic Proteins Anti-apoptotic Proteins PI3K/Akt->Anti-apoptotic Proteins upregulates Antioxidant Enzymes Antioxidant Enzymes Nrf2->Antioxidant Enzymes upregulates Neuroprotection Neuroprotection Antioxidant Enzymes->Neuroprotection Anti-apoptotic Proteins->Neuroprotection

Caption: Simplified signaling pathway for the neuroprotective effects of 4-Hydroxybenzyl alcohol (4-HBA).

Conclusion

While direct experimental data on the biological activity of this compound derivatives is currently scarce, the extensive research on other substituted benzyl alcohols provides a strong foundation for future investigations. The antimicrobial, antioxidant, cytotoxic, and neurological activities observed in analogous compounds suggest that this compound derivatives are a promising class of molecules for drug discovery and development. Further research, including synthesis of a library of these derivatives and comprehensive biological screening, is warranted to elucidate their therapeutic potential.

References

A Comparative Guide to Analytical Standards of 4-Ethylbenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of scientific research and pharmaceutical development, the quality of analytical standards is paramount. For scientists quantifying 4-Ethylbenzyl alcohol, a key intermediate in various synthetic processes, selecting a reliable analytical standard is a critical first step to ensure the accuracy and validity of experimental results. This guide provides an objective comparison of commercially available this compound standards, supported by representative experimental protocols and data presentation to aid in your selection process.

Comparison of Commercially Available this compound Standards

The selection of an appropriate analytical standard depends on several factors, including certified purity, the analytical method used for characterization, and the availability of comprehensive documentation like a Certificate of Analysis (CoA). While lot-specific CoAs with detailed impurity profiles are typically available post-purchase, the information provided by suppliers offers a preliminary basis for comparison.

SupplierProduct NumberStated PurityAnalytical MethodAvailability of CoA
Thermo Scientific H3045999%[1][2]Gas Chromatography (GC)[3]Available upon request with lot number[4]
TCI America E0704>98.0%[5]Gas Chromatography (GC)[5]Available upon request with lot number[5]
Aladdin Scientific E156110≥98% (GC)[6]Gas Chromatography (GC)[6]Available upon request
Santa Cruz Biotechnology sc-239107≥98%[7]Not specifiedAvailable upon request with lot number[7]
AOBChem 3002795%[8]Not specifiedAvailable upon request

Note: The stated purity is as advertised by the supplier and may not reflect the full impurity profile. A thorough evaluation of the lot-specific Certificate of Analysis is recommended before use. At the time of this publication, no Certified Reference Material (CRM) for this compound was identified, which would provide a higher level of traceability and uncertainty measurement.

Experimental Protocols for Quality Assessment

To ensure the identity and purity of a this compound analytical standard, orthogonal analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is definitive for structural confirmation.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This reverse-phase HPLC method is suitable for the separation and quantification of this compound and potential impurities.[9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[9]

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Phosphoric Acid.[9] For Mass Spectrometry (MS) compatibility, 0.1% Formic Acid can be used instead of Phosphoric Acid.[9]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 220 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method for Purity Analysis

GC with Flame Ionization Detection (FID) is a common and robust method for assessing the purity of volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar column, such as a DB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

¹H-NMR for Identity Confirmation

¹H-NMR spectroscopy provides unambiguous structural confirmation of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of CDCl₃.

  • Expected Chemical Shifts (δ, ppm):

    • ~7.2 ppm (d, 2H, aromatic protons ortho to CH₂OH)

    • ~7.1 ppm (d, 2H, aromatic protons ortho to CH₂CH₃)

    • ~4.6 ppm (s, 2H, -CH₂OH)

    • ~2.6 ppm (q, 2H, -CH₂CH₃)

    • ~1.2 ppm (t, 3H, -CH₂CH₃)

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the qualification and use of a this compound analytical standard.

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_decision Decision Standard_Receipt Receive Standard Documentation_Review Review CoA Standard_Receipt->Documentation_Review Standard_Solution Prepare Stock Solution Documentation_Review->Standard_Solution HPLC_Analysis HPLC Purity Standard_Solution->HPLC_Analysis GC_Analysis GC Purity Standard_Solution->GC_Analysis NMR_Analysis NMR Identity Standard_Solution->NMR_Analysis Purity_Calculation Calculate Purity HPLC_Analysis->Purity_Calculation GC_Analysis->Purity_Calculation Identity_Confirmation Confirm Structure NMR_Analysis->Identity_Confirmation Compare_to_Spec Compare to Specification Purity_Calculation->Compare_to_Spec Identity_Confirmation->Compare_to_Spec Accept_Standard Accept for Use Compare_to_Spec->Accept_Standard Pass Reject_Standard Reject Standard Compare_to_Spec->Reject_Standard Fail

Caption: Experimental workflow for the qualification of a this compound analytical standard.

data_analysis_pathway Raw_Data Raw Analytical Data (Chromatograms, Spectra) Integration Peak Integration & Processing Raw_Data->Integration Structural_Analysis Spectral Interpretation Raw_Data->Structural_Analysis Purity_Assessment Purity Calculation (%) Integration->Purity_Assessment Final_Report Comprehensive Analytical Report Purity_Assessment->Final_Report Structural_Analysis->Final_Report

Caption: Data analysis pathway for analytical standard characterization.

Conclusion

For researchers and drug development professionals, the integrity of analytical results begins with the quality of the reference standards. While several suppliers offer this compound analytical standards with high stated purity, a comprehensive in-house verification is crucial. By employing robust analytical methodologies such as HPLC, GC, and NMR, and by carefully scrutinizing the supplier's Certificate of Analysis, scientists can ensure the reliability of their this compound standard, leading to more accurate and reproducible scientific outcomes. The choice of supplier may ultimately depend on a combination of stated purity, available documentation, cost, and the specific requirements of the analytical method and regulatory landscape.

References

A Comparative Analysis of the Intoxicating Effects of Ethanol and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the intoxicating effects of ethanol (B145695) and benzyl (B1604629) alcohol, drawing upon available experimental data. While both are alcohols, their interactions with the central nervous system and resulting behavioral effects differ significantly. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

Ethanol is a well-documented central nervous system (CNS) depressant and the primary intoxicating agent in alcoholic beverages. Its effects are characterized by sedation, euphoria, ataxia, and cognitive impairment. In contrast, benzyl alcohol, an aromatic alcohol commonly used as a preservative and solvent in pharmaceutical preparations, is not considered intoxicating in the same manner as ethanol. However, it is not an inert substance and exhibits CNS effects, including sedation, anesthesia, and anticonvulsant properties at sufficient doses. Direct comparative studies on their intoxicating effects are limited, necessitating a synthesis of data from independent research.

Data Presentation: A Quantitative Comparison

The following tables summarize key toxicological and neurobehavioral data for ethanol and benzyl alcohol based on available preclinical studies. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50Citation(s)
EthanolMouseOral8300 mg/kg
Benzyl AlcoholMouse (adult)Intraperitoneal1000 mg/kg (at 4 hours)[1]
Benzyl AlcoholMouse (adult)Intraperitoneal650 mg/kg (at 7 days)[1]

Table 2: Neurobehavioral Effects

CompoundSpeciesTestEffectEffective DoseCitation(s)
EthanolMouseLoss of Righting Reflex (LORR)Hypnosis/Sedation4 g/kg (i.p.)
Benzyl AlcoholRat (amygdala-kindled)Seizure SuppressionAnticonvulsantED50: 100 mg/kg (i.p.)[2]
Benzyl AlcoholMouseMaximal Pentylenetetrazol (PTZ) Seizure TestAnticonvulsant (against tonic extension)ED50: 300 mg/kg (i.p.)[2]
Benzyl AlcoholMouseSpontaneous Locomotor ActivitySedation10 mg/kg (for a derivative)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the intoxicating and neuroactive effects of alcohols.

Assessment of Sedative-Hypnotic Effects: Loss of Righting Reflex (LORR)

The Loss of Righting Reflex (LORR) assay is a standard method to evaluate the sedative and hypnotic effects of a substance in rodents.[4][5]

  • Objective: To determine the dose and duration of a substance's ability to induce a state of sedation or hypnosis where the animal loses its natural reflex to right itself when placed on its back.

  • Procedure:

    • Rodents (typically mice or rats) are administered the test compound (e.g., ethanol or benzyl alcohol) via a specified route (e.g., intraperitoneal injection).[6]

    • Immediately following administration, the animal is placed on its back in a V-shaped trough or on a flat surface.[6]

    • The "onset of LORR" is recorded as the time point at which the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a defined period (e.g., 30-60 seconds).[6][7]

    • The "duration of LORR" is the time from the onset of LORR until the animal spontaneously regains its righting reflex.[6]

  • Endpoint: Onset and duration of the loss of the righting reflex.

Evaluation of Motor Coordination: Rotarod Test

The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents.[8][9]

  • Objective: To measure the effect of a substance on an animal's ability to maintain balance and coordination on a rotating rod.

  • Procedure:

    • Animals are first trained to walk on a rotating rod (rotarod) at a constant or accelerating speed.

    • After administration of the test compound, the animal is placed back on the rotarod.

    • The latency to fall from the rod is recorded. A decrease in the time spent on the rod compared to baseline or a vehicle-treated control group indicates impaired motor coordination.[10]

  • Endpoint: Latency to fall from the rotating rod.

Assessment of Locomotor Activity and Anxiety-Like Behavior: Open Field Test

The open field test is used to evaluate general locomotor activity and anxiety-like behavior in rodents.[11][12]

  • Objective: To assess changes in exploratory behavior and anxiety levels following the administration of a substance.

  • Procedure:

    • The animal is placed in the center of a square arena (the "open field").

    • Using video tracking software, various parameters are recorded over a set period, typically 5-30 minutes.

    • Key parameters include:

      • Total distance traveled: A measure of general locomotor activity.[13]

      • Time spent in the center vs. periphery: Rodents naturally avoid the center of an open space. An increase in time spent in the center is indicative of anxiolytic-like effects.[14]

      • Rearing frequency: The number of times the animal stands on its hind legs, which can be a measure of exploratory behavior.[14]

  • Endpoints: Total distance traveled, time in the center, rearing frequency, and other behavioral measures.

In Vivo Neurotransmitter Monitoring: Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[15][16]

  • Objective: To determine how a substance alters the release of key neurotransmitters, such as dopamine (B1211576) and serotonin (B10506), which are implicated in the rewarding and intoxicating effects of drugs.

  • Procedure:

    • A microdialysis probe is surgically implanted into a target brain region (e.g., the nucleus accumbens).

    • A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe. Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusion fluid.

    • The collected fluid (dialysate) is then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of specific neurotransmitters.[17][18]

  • Endpoint: Extracellular concentrations of neurotransmitters (e.g., dopamine, serotonin) over time.

In Vitro Assessment of GABA-A Receptor Modulation: Electrophysiology and Binding Assays

These techniques are used to study the direct interaction of a substance with the GABA-A receptor, a primary target for ethanol and other CNS depressants.

  • Objective: To determine if a compound enhances or inhibits the function of the GABA-A receptor.

  • Protocols:

    • Electrophysiology (e.g., Patch-Clamp): This technique measures the flow of ions through the GABA-A receptor channel in response to GABA and the test compound in isolated neurons or cells expressing the receptor. An enhancement of the GABA-induced current indicates a positive allosteric modulatory effect.[19][20]

    • Radioligand Binding Assays: These assays measure the ability of a test compound to bind to the GABA-A receptor or to modulate the binding of a known radiolabeled ligand (e.g., [3H]muscimol).[21]

  • Endpoints: Changes in ion current, binding affinity (Ki), or displacement of a radioligand.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the comparison of ethanol and benzyl alcohol.

cluster_ethanol Ethanol Metabolism cluster_benzyl_alcohol Benzyl Alcohol Metabolism Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH, CYP2E1 Acetate Acetate Acetaldehyde->Acetate ALDH Benzyl_Alcohol Benzyl Alcohol Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde ADH Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid ALDH

Fig. 1: Comparative Metabolic Pathways of Ethanol and Benzyl Alcohol.

cluster_gaba GABA-A Receptor Modulation cluster_benzyl Postulated Benzyl Alcohol CNS Effects Ethanol Ethanol GABA_A_Receptor GABA-A Receptor Ethanol->GABA_A_Receptor Positive Allosteric Modulator Neuronal_Inhibition Increased Neuronal Inhibition (Sedation, Ataxia) GABA_A_Receptor->Neuronal_Inhibition Increased Cl- influx Benzyl_Alcohol Benzyl Alcohol CNS_Targets Potential CNS Targets (e.g., GABA-A Receptors, Voltage-gated channels) Benzyl_Alcohol->CNS_Targets Potential Interaction CNS_Effects CNS Depression (Sedation, Anticonvulsant) CNS_Targets->CNS_Effects

Fig. 2: Mechanisms of Action on the Central Nervous System.

cluster_workflow Experimental Workflow for Neurobehavioral Assessment start Animal Acclimation & Baseline Testing admin Compound Administration (Ethanol, Benzyl Alcohol, Vehicle) start->admin behavioral Behavioral Testing Battery (LORR, Rotarod, Open Field) admin->behavioral neurochem Neurochemical Analysis (In Vivo Microdialysis) admin->neurochem data Data Analysis & Comparison behavioral->data neurochem->data

Fig. 3: A typical experimental workflow for comparing neurobehavioral effects.

References

A Comparative Guide to Purity Assessment of Synthetic 4-Ethylbenzyl Alcohol: TLC vs. HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of Thin-Layer Chromatography (TLC) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of synthetic 4-Ethylbenzyl alcohol. The comparison is supported by detailed experimental protocols and data.

Introduction to this compound and Potential Impurities

This compound is an aromatic alcohol with applications in the fragrance and pharmaceutical industries. Its synthesis can introduce several impurities that may affect its efficacy and safety. Common synthetic routes include the reduction of 4-ethylbenzaldehyde (B1584596) or the Grignard reaction of ethylmagnesium bromide with 4-formylbenzoic acid, followed by reduction.

Potential impurities in synthetically produced this compound can include:

  • Starting materials: Unreacted 4-ethylbenzaldehyde or other precursors.

  • Over-oxidation products: 4-Ethylbenzoic acid, if the synthesis involves an oxidation step or if the alcohol is unstable.

  • Side-products: Isomeric impurities such as 2-ethylbenzyl alcohol, depending on the synthetic route.

  • Solvent residues: Residual solvents from the reaction or purification process.

This guide focuses on the chromatographic techniques used to detect and quantify these impurities, thereby assessing the purity of the final product.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on factors such as the required sensitivity, resolution, and throughput, as well as the availability of equipment. Below is a summary of the performance of TLC, HPLC, and GC for the analysis of this compound.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning on a stationary phase.High-resolution separation in a packed column with a liquid mobile phase.Separation of volatile compounds in a gaseous mobile phase.
Resolution LowerHighVery High
Sensitivity Lower (µg range)High (ng to pg range)Very High (pg to fg range)
Quantification Semi-quantitativeQuantitativeQuantitative
Throughput High (multiple samples per plate)ModerateModerate to Low
Cost LowHighHigh
Typical Run Time 15-30 minutes10-20 minutes15-30 minutes
Example Purity Result >95% (by visual estimation)99.5% (by peak area normalization)99.8% (by peak area normalization)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of synthetic this compound and identify the presence of major impurities.

Materials:

  • TLC plates: Silica gel 60 F254

  • Mobile phase: Hexane:Ethyl Acetate (7:3, v/v)

  • Sample solution: 1 mg/mL of this compound in dichloromethane

  • Standard solutions: 1 mg/mL of 4-ethylbenzaldehyde and 4-ethylbenzoic acid in dichloromethane

  • Visualization: UV lamp (254 nm) and potassium permanganate (B83412) stain

Procedure:

  • Pour the mobile phase into a developing chamber to a depth of approximately 0.5 cm. Cover the chamber and allow it to saturate for 15 minutes.

  • Using a capillary tube, spot the sample and standard solutions onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Dip the plate into a potassium permanganate staining solution and gently heat to visualize the spots.

  • Calculate the Retention Factor (Rf) for each spot.

Hypothetical Results:

CompoundRf ValueVisualization Method
This compound0.45UV, KMnO4 (brown)
4-Ethylbenzaldehyde0.65UV, KMnO4 (yellow)
4-Ethylbenzoic acid0.10UV, KMnO4 (yellow)
High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity of synthetic this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 254 nm

  • Injection volume: 10 µL

  • Sample concentration: 1 mg/mL in mobile phase

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity based on the peak area percentage.

Hypothetical Results:

CompoundRetention Time (min)Peak Area (%)
4-Ethylbenzoic acid2.50.2
This compound4.299.5
4-Ethylbenzaldehyde5.80.3
Gas Chromatography (GC)

Objective: To provide high-resolution separation and sensitive detection of volatile impurities in synthetic this compound.

Instrumentation:

  • GC system with a Flame Ionization Detector (FID)

  • Column: HP-5, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier gas: Helium

  • Inlet temperature: 250°C

  • Oven program: 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

  • Detector temperature: 280°C

  • Injection volume: 1 µL (split ratio 50:1)

  • Sample concentration: 1 mg/mL in dichloromethane

Procedure:

  • Set up the GC conditions.

  • Inject the sample.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity based on the peak area percentage.

Hypothetical Results:

CompoundRetention Time (min)Peak Area (%)
2-Ethylbenzyl alcohol8.10.1
This compound8.599.8
4-Ethylbenzaldehyde7.20.1

Visualizations

To further clarify the experimental workflow, the following diagram illustrates the logical progression of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_tlc Preliminary Purity Check cluster_purification Purification cluster_final_analysis Quantitative Purity Assessment Synthesized_Product Crude this compound TLC_Analysis TLC Analysis Synthesized_Product->TLC_Analysis TLC_Result Purity > 95%? TLC_Analysis->TLC_Result Column_Chromatography Column Chromatography TLC_Result->Column_Chromatography No HPLC_Analysis HPLC Analysis TLC_Result->HPLC_Analysis Yes GC_Analysis GC Analysis TLC_Result->GC_Analysis Yes Column_Chromatography->TLC_Analysis Re-analyze Final_Purity Final Purity Report HPLC_Analysis->Final_Purity GC_Analysis->Final_Purity

Caption: Workflow for purity assessment of synthetic this compound.

Conclusion

The purity assessment of synthetic this compound can be effectively performed using TLC, HPLC, and GC.

  • TLC is a rapid and cost-effective method for preliminary purity checks and for monitoring the progress of purification.

  • HPLC offers robust and quantitative purity determination, ideal for routine quality control.

  • GC provides the highest resolution and sensitivity, making it the preferred method for detecting trace volatile impurities and isomeric by-products.

The choice of method will be dictated by the specific requirements of the analysis, including the need for quantification, the expected nature of impurities, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often employed.

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification and purity assessment of benzyl (B1604629) alcohol, a widely used preservative and excipient in pharmaceutical formulations. The cross-validation of these methods is crucial for ensuring data integrity and consistency across different analytical techniques and laboratories. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates key workflows to aid in the selection and implementation of appropriate analytical strategies.

Principles of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, detection limit (LOD), and quantitation limit (LOQ).[1][2][3][4][5] Cross-validation ensures that different analytical methods yield comparable and reliable results.

Comparative Analysis of Key Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent techniques for the analysis of benzyl alcohol in pharmaceutical products. The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters for HPLC and GC methods for the quantification of benzyl alcohol, compiled from various validation studies.

Table 1: Comparison of HPLC and GC Method Performance for Benzyl Alcohol Analysis

Performance ParameterHPLC-UV MethodGC-MS MethodGC-FID Method
Linearity (Concentration Range) 160 - 240 µg/mL[6]0.1 - 10 µg/mL[6]25 - 175 µg/mL[7]
Correlation Coefficient (r²) > 0.999[6]Not Specified0.9999[7]
Accuracy (% Recovery) 99.8% - 101.7%[8]Not Specified98.4% - 100.9%[7]
Precision (% RSD) 0.9%[8]Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified2.67 µg/mL[7]
Limit of Quantification (LOQ) Not SpecifiedNot Specified13.3 µg/mL[7]

Table 2: Comparison of Isocratic and Gradient HPLC Methods for Benzyl Alcohol

Performance ParameterIsocratic HPLC MethodGradient HPLC Method
Linearity Range 100.0–2000.0 µg/mL[9]100.0–2000.0 µg/mL[9]
Accuracy (% Recovery) 99.79%[9]99.67%[9]
Limit of Detection (LOD) 80.0 µg/mL[9]70.0 µg/mL[9]
Limit of Quantification (LOQ) Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these validation studies.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of benzyl alcohol in a variety of pharmaceutical formulations.

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[6]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm.[9][10]

  • Injection Volume: 20 µL.

  • Sample Preparation: Injectable solutions are typically diluted with methanol (B129727) to a final concentration within the linearity range (e.g., 10.0 mg/mL of benzyl alcohol), followed by serial dilutions as needed.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and selectivity for the quantification of benzyl alcohol.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[6]

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector Temperature: 250°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode.

  • Sample Preparation: Samples containing benzyl alcohol are extracted with a suitable solvent like methanol. The extract is then concentrated and diluted to the desired concentration for analysis.[11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the cross-validation of analytical methods for benzyl alcohol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis Sample Pharmaceutical Formulation Extraction Extraction with Methanol Sample->Extraction Dilution Serial Dilution Extraction->Dilution HPLC_Injection Inject into HPLC Dilution->HPLC_Injection Aqueous/Organic Sample GC_Injection Inject into GC Dilution->GC_Injection Volatile Sample Separation_HPLC C18 Column Separation HPLC_Injection->Separation_HPLC Detection_UV UV Detection (254 nm) Separation_HPLC->Detection_UV Data_Analysis Data Analysis (Peak Area, Concentration) Detection_UV->Data_Analysis Separation_GC Capillary Column Separation GC_Injection->Separation_GC Detection_FID_MS FID or MS Detection Separation_GC->Detection_FID_MS Detection_FID_MS->Data_Analysis Report Report Results Data_Analysis->Report

Caption: Experimental Workflow for Benzyl Alcohol Analysis.

cross_validation_logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) Method_A Method A (e.g., HPLC) Accuracy Accuracy Method_A->Accuracy Precision Precision Method_A->Precision Specificity Specificity Method_A->Specificity Linearity Linearity Method_A->Linearity Range Range Method_A->Range LOD_LOQ LOD / LOQ Method_A->LOD_LOQ Method_B Method B (e.g., GC) Method_B->Accuracy Method_B->Precision Method_B->Specificity Method_B->Linearity Method_B->Range Method_B->LOD_LOQ Comparison Comparative Analysis of Results Accuracy->Comparison Precision->Comparison Specificity->Comparison Linearity->Comparison Range->Comparison LOD_LOQ->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion

Caption: Logical Relationship in Cross-Validation.

References

Safety Operating Guide

Navigating the Disposal of 4-Ethylbenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Ethylbenzyl alcohol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure compliance with regulations. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated if the spill is large or in a poorly ventilated space.[3] The spill should be contained and soaked up with an inert absorbent material such as sand or diatomaceous earth.[3][4] The absorbed material must then be collected into a sealed, labeled container for disposal as hazardous waste.[3][5] The spill area should be decontaminated with soap and water, and the cleaning materials also collected for hazardous waste disposal.[3]

Core Disposal Principles

The central tenet for the disposal of this compound is to treat it as hazardous chemical waste.[6] It should not be disposed of down the drain or in regular trash.[3][7] The ultimate disposal must be conducted by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[4]

Key Disposal and Safety Information Summary

ParameterGuidelineCitations
Primary Disposal Route Dispose of contents and container via an approved waste disposal plant.[3]
Environmental Precautions Prevent from entering drains, surface water, and ground water.[3][7]
Waste Segregation Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]
Incompatible Materials Store away from strong oxidizing agents, acids, and acid anhydrides/chlorides.[1][3]
Personal Protective Equipment Wear protective gloves, and eye/face protection.[1]

Step-by-Step Disposal Workflow

The following procedure outlines the systematic approach for the collection, storage, and disposal of this compound waste.

  • Waste Identification and Collection :

    • Pure this compound and solutions containing it must be collected as hazardous waste.[3][6]

    • Any materials contaminated with this compound, such as absorbent pads, PPE, and labware, are also to be treated as hazardous waste and collected in a designated, sealed container.[3]

  • Containerization :

    • Use a designated, chemically compatible, and sealable container for waste collection.[3][6]

    • The container must be kept closed at all times, except when adding waste.[6][8]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[6]

    • The date when waste was first added to the container should also be included.[6]

  • Storage :

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[6][8]

    • The storage area must be cool, dry, and well-ventilated.[1][3]

    • Ensure the waste is segregated from incompatible materials.[3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for disposal.[6]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide aids in the decision-making process for handling this chemical waste.

G start Start: this compound Waste for Disposal is_pure Is the waste pure or in a known solvent? start->is_pure collect_pure Collect in a designated, labeled, and sealed waste container. is_pure->collect_pure Yes characterize Characterize the waste stream. Identify all components and concentrations. is_pure->characterize No segregate Segregate from incompatible waste streams. collect_pure->segregate is_hazardous Is the solvent or other component hazardous? characterize->is_hazardous collect_mixed_haz Collect in a designated, labeled, and sealed container. Clearly label all components. is_hazardous->collect_mixed_haz Yes collect_mixed_nonhaz Collect in a designated, labeled, and sealed container. is_hazardous->collect_mixed_nonhaz No collect_mixed_haz->segregate collect_mixed_nonhaz->segregate storage Store the waste container in a cool, well-ventilated area away from incompatible materials. segregate->storage ehs_pickup Arrange for pickup by the institutional EHS or a licensed waste disposal service. storage->ehs_pickup end End of Disposal Process ehs_pickup->end

References

Personal protective equipment for handling 4-Ethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Ethylbenzyl Alcohol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 768-59-2). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1][2] Adherence to proper PPE protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

Protection Type Specific PPE Standard
Eye Protection Safety glasses with side shields or gogglesEuropean Standard EN 166
Hand Protection Protective gloves (e.g., Butyl rubber)-
Skin and Body Appropriate protective clothing to prevent skin exposure-

Note: Always inspect gloves before use and consult the manufacturer's instructions regarding permeability and breakthrough time.[3]

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

Property Value
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 115-117 °C @ 9 Torr
Density 1.028 g/mL at 25 °C
Refractive Index 1.5260-1.5290 @ 20 °C[4]
CAS Number 768-59-2[1][2][3][4][5][6]
III. Operational Plan: Step-by-Step Handling Protocol

A. Pre-Handling Preparations:

  • Ventilation Check: Ensure the laboratory or handling area has adequate ventilation.[3][7] Work should ideally be conducted in a chemical fume hood.

  • PPE Inspection: Don all required PPE as listed in the table above, ensuring each item is in good condition.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[7]

  • Material Gathering: Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

B. Handling Procedure:

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes or aerosol generation.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[3]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.[3]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[3]

C. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

  • Clothing: Remove and wash any contaminated clothing before reuse.[3]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

IV. Disposal Plan: Step-by-Step Guide

A. Small Spills:

  • Containment: For small spills, use an inert absorbent material like sand or earth to contain the liquid.

  • Collection: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3]

B. Waste Disposal:

  • Containerization: Collect all waste containing this compound, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Labeling: Ensure the waste container is clearly labeled with the contents, including "this compound" and any other constituents.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant.[8] Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Receive This compound pre_handling Pre-Handling Checks: - Verify Ventilation - Inspect PPE - Check Emergency Equipment start->pre_handling handling Handling Procedure: - Dispense Carefully - Avoid Contact - Practice Good Hygiene pre_handling->handling post_handling Post-Handling Actions: - Decontaminate - Store Properly handling->post_handling spill_check Spill Occurred? handling->spill_check During Handling waste_collection Waste Collection: - Collect in Labeled Container post_handling->waste_collection spill_check->post_handling No spill_response Spill Response: - Contain with Absorbent - Collect in Waste Container spill_check->spill_response Yes spill_response->waste_collection disposal Final Disposal: - Approved Waste Facility waste_collection->disposal end End disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylbenzyl alcohol
Reactant of Route 2
4-Ethylbenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.